Technical Documentation Center

(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
  • CAS: 142793-24-6

Core Science & Biosynthesis

Foundational

What are the physicochemical properties of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid

An In-Depth Technical Guide to the Physicochemical Properties of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid is a chiral carboxylic acid featuring a substituted phenylcyclopropane motif. This structural class is of significant interest in medicinal chemistry due to the rigid, three-dimensional nature of the cyclopropane ring, which can provide unique binding interactions with biological targets. Before a compound like this can advance through the drug discovery pipeline, a comprehensive understanding of its fundamental physicochemical properties is paramount. These properties govern everything from its behavior in initial biological assays to its ultimate absorption, distribution, metabolism, and excretion (ADME) profile in vivo.[1][2][3]

This guide provides a detailed examination of the core physicochemical attributes of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid. It moves beyond a simple listing of data to explain the causality behind why these properties are critical for drug development and offers a practical, field-proven protocol for their experimental determination.

Core Physicochemical Data Summary

A foundational step in characterizing any potential drug candidate is the compilation of its key physicochemical descriptors. These values provide the initial framework for predicting its behavior and identifying potential development challenges.

PropertyValueSource
IUPAC Name trans-(1S,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acidPubChem[4]
Molecular Formula C₁₀H₉ClO₂PubChem[4]
Molecular Weight 196.63 g/mol PubChem[4]
Canonical SMILES C1C2=CC=C(C=C2)ClPubChem[4]
InChIKey JZYXJKBNUJJIKU-BDAKNGLRSA-NPubChem[4]
Polar Surface Area 37.3 ŲPubChem[4]
Physical Form Solid (predicted)Inferred from similar compounds[5]

Note: Properties such as logP, pKa, and aqueous solubility are often best determined experimentally, as in silico predictions can have significant deviations. The experimental determination of these values is discussed later in this guide.

The Causality Pillar: Why These Properties Dictate Drug Viability

Understanding the "why" behind each physicochemical parameter is essential for making informed decisions in drug development. These properties are not independent variables; they are interconnected and collectively influence a compound's potential for success.

Aqueous Solubility: The Gateway to Biological Activity

Aqueous solubility is arguably one of the most critical early hurdles for a drug candidate.[6] Poor solubility can lead to a cascade of development issues:

  • Inaccurate Bioassays: If a compound precipitates in an assay buffer, the observed biological activity will be artificially low, potentially leading to the erroneous rejection of a promising candidate.[7]

  • Formulation Challenges: Developing a viable dosage form for an insoluble compound is complex and costly.[8]

  • Poor Bioavailability: For oral drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low solubility often translates to low exposure in the body.[1]

A commonly accepted solubility threshold for drug discovery compounds is greater than 60 µg/mL.[8]

Lipophilicity (logP/logD): The Balance Between Permeability and Solubility

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of its ADME profile.[6] It is typically expressed as logP (for the neutral species) or logD (which accounts for pH and ionization).

  • Membrane Permeability: A drug must be sufficiently lipophilic to cross the lipid bilayers of cell membranes, such as those lining the gut wall.[9]

  • The "Rule of 5" Guideline: Hans Lipinski's analysis of successful oral drugs suggested that a logP value below 5 is generally favorable.

  • The Double-Edged Sword: While essential for absorption, excessive lipophilicity (e.g., logP > 5) can be detrimental, causing the compound to become trapped in lipid membranes, leading to poor absorption and distribution.[9] It can also increase metabolic clearance and the risk of off-target toxicity. A logP range of approximately 1 to 3 is often considered optimal for good absorption.[9]

Ionization (pKa): The pH-Dependent Switch

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a carboxylic acid like the topic compound, the pKa dictates the ratio of the more water-soluble carboxylate anion to the more lipid-soluble neutral acid at a given physiological pH.

  • Impact on Solubility and Permeability: The ionized form is generally more water-soluble, while the neutral form is more permeable across membranes. The pKa, in conjunction with the pH of the environment (e.g., the stomach at pH ~2 vs. the intestine at pH ~6.8), will determine the dominant species and thus influence both solubility and absorption.[9]

  • Predicting Absorption Sites: A compound's pKa helps predict where in the gastrointestinal tract it is most likely to be absorbed.

Experimental Protocol: Thermodynamic "Shake-Flask" Solubility Assay

To ensure trustworthiness and generate definitive data, a robust experimental protocol is required. The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility, providing a more accurate measure than high-throughput kinetic methods.[1][7][10]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Equilibration cluster_separation Phase 3: Separation cluster_analysis Phase 4: Analysis & Quantification prep_compound 1. Weigh excess solid compound (~2-5 mg) prep_buffer 2. Add precise volume of buffer (e.g., pH 7.4 PBS) prep_compound->prep_buffer prep_vial 3. Place in sealed vials prep_buffer->prep_vial incubate 4. Incubate with agitation (e.g., 24-48h at 37°C) prep_vial->incubate separate 5. Separate solid from supernatant (Centrifugation or Filtration) incubate->separate prep_analysis 6. Prepare serial dilutions of saturated supernatant separate->prep_analysis analyze 8. Analyze samples and standards via LC-MS/MS prep_analysis->analyze prep_cal 7. Prepare calibration curve from a known stock solution prep_cal->analyze quantify 9. Quantify concentration and report solubility (µg/mL) analyze->quantify

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Methodology
  • Preparation of Test Media: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions. For a comprehensive profile, additional buffers simulating gastric and intestinal fluids (SGF, FaSSIF) should also be used.[8]

  • Compound Addition: Add an excess amount of the solid (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

  • Equilibration: Add a precise volume of the prepared buffer to each vial. Seal the vials and place them in an incubator with constant agitation (e.g., on a shaker or rotator) at a controlled temperature (typically 37°C) for a sufficient duration (24 to 48 hours) to allow the system to reach equilibrium.[10]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the solubility measurement. Methods include:

    • Centrifugation: Pellet the solid material.

    • Filtration: Use a low-binding filter plate to remove solid particles.

  • Sample Analysis: Carefully take an aliquot of the clear supernatant.

  • Quantification: Prepare a calibration curve using a stock solution of the compound of known concentration (typically dissolved in DMSO). Analyze the supernatant sample and the calibration standards using a validated analytical method, such as LC-MS/MS, to accurately determine the concentration of the dissolved compound.[7][8] The resulting concentration is the thermodynamic solubility.

Conclusion: An Integrated Approach to De-Risking Drug Candidates

The physicochemical properties of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid are not mere data points; they are predictive indicators of its potential behavior as a therapeutic agent. A thorough and early characterization of solubility, lipophilicity, and ionization provides the critical insights needed to design effective formulation strategies, interpret biological data correctly, and ultimately increase the probability of clinical success. By integrating robust experimental protocols with a causal understanding of these fundamental properties, researchers can make more strategic, data-driven decisions, efficiently allocating resources to the most promising candidates in the complex journey of drug development.

References

  • AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6993914, (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society. Retrieved from [Link]

  • Arias Dela Rosa, G., Zheng, L. C., Vedad, J., & Desamero, R. Z. (2018). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. ResearchGate. Retrieved from [Link]

  • Sargolzaei, M., & Ozturk, K. (2021). Using Atomic Charges to Describe the pKa of Carboxylic Acids. ACS Publications. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • De Witte, A. M., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Labinsights. (2023). Physical and Chemical Characterization for APIs. Retrieved from [Link]

  • Judson, R., et al. (2020). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • SlideShare. (n.d.). Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx. Retrieved from [Link]

  • Liu, X., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the calculated lipophilicities (log P/Clog P) with the determined log k values. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1-(4-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]

  • Moon Garden. (2025). Episode 2: Why LogP Matters — The Key to Drug Absorption. Medium. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). Calculation of Molecular Lipophilicity: State of the Art and Comparison of Methods on more than 96000 Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. Retrieved from [Link]

Sources

Exploratory

Spectral Data and Characterization of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid: A Technical Guide for Chiral Scaffold Validation

Executive Summary & Pharmacological Significance The compound (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid (CAS: 142793-24-6) is a highly rigidified, chiral building block widely utilized in the pharmaceutical i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

The compound (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid (CAS: 142793-24-6) is a highly rigidified, chiral building block widely utilized in the pharmaceutical industry [1]. The cyclopropane ring restricts the conformational flexibility of the attached pharmacophores, locking them into a specific spatial orientation that enhances target-binding affinity and metabolic stability.

In drug development, this specific (1S,2S) enantiomer serves as a critical intermediate for synthesizing neutral endopeptidase (NEP) inhibitors and various CNS-active agents [2]. Because the stereochemistry of the cyclopropane ring dictates the biological activity of the final Active Pharmaceutical Ingredient (API), rigorous spectral characterization and self-validating synthetic protocols are non-negotiable.

Physicochemical Profile
PropertyValueCausality / Significance
CAS Number 142793-24-6Unique identifier for the (1S,2S) trans-isomer.
Molecular Formula C₁₀H₉ClO₂-
Molecular Weight 196.63 g/mol Confirmed via MS for reaction monitoring.
Physical State White to off-white crystalline powderHigh crystallinity aids in enantiomeric purification via recrystallization.
Solubility Soluble in MeOH, DMSO, CDCl₃Ensures high-resolution NMR acquisition without aggregation artifacts.

Stereoselective Synthesis: A Self-Validating Protocol

To guarantee the integrity of the (1S,2S) configuration, the synthesis must be stereocontrolled from the first step. The following protocol utilizes asymmetric cyclopropanation, followed by a non-epimerizing hydrolysis.

Step-by-Step Methodology
  • Catalyst Preparation (Stereocontrol): In a rigorously dried Schlenk flask under argon, dissolve 1 mol% of a chiral Dirhodium(II) catalyst (e.g., Rh₂(S-PTTL)₄) in anhydrous dichloromethane (DCM).

    • Causality: The bulky chiral ligands of the catalyst create a sterically demanding pocket. This selectively blocks the si-face of the incoming alkene, forcing the diazo carbenoid to attack the re-face, thereby inducing the (1S,2S) configuration.

  • Substrate Addition: Add 4-chlorostyrene (1.0 equiv) and cool the system to 0 °C.

    • Causality: Lowering the temperature reduces the thermal kinetic energy of the transition state, amplifying the energy difference between the diastereomeric transition states and maximizing enantiomeric excess (ee).

  • Diazo Decomposition: Inject ethyl diazoacetate (1.2 equiv) in DCM via a syringe pump over 4 hours.

    • Causality: Slow addition maintains a low steady-state concentration of the highly reactive diazo compound, suppressing its undesired dimerization into diethyl maleate or fumarate.

  • Non-Epimerizing Hydrolysis: Isolate the intermediate ethyl ester, then dissolve it in a 3:1 THF/H₂O mixture. Add LiOH·H₂O (3.0 equiv) and stir at 25 °C for 12 hours.

    • Causality: Mild basic saponification cleaves the ester without abstracting the slightly acidic C1 proton. This preserves the established (1S,2S) stereocenter.

  • In-Process Validation: Acidify to pH 2, extract with ethyl acetate, and recrystallize from heptane. Validate the ee (>99%) using Chiral HPLC (Chiralcel OJ-H column) before proceeding to spectral characterization.

G SM 4-Chlorostyrene + Diazoacetate Ester Ethyl (1S,2S)-Ester Intermediate SM->Ester Asymmetric Cyclopropanation Cat Chiral Ru/Rh Catalyst (Stereocontrol) Cat->Ester Induces (1S,2S) Acid (1S,2S)-Acid (CAS 142793-24-6) Ester->Acid Saponification (LiOH/H2O) API Target API (e.g., NEP Inhibitor) Acid->API Amide Coupling (EDCI/HOBt)

Fig 1: Stereoselective synthesis workflow and downstream API application.

Comprehensive Spectral Characterization

The cornerstone of working with chiral cyclopropanes is proving the trans relationship between the aryl group and the carboxylic acid. The spectral data below acts as a self-validating system for the molecule's structural identity [3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (400 MHz, CDCl₃) is the primary tool for stereochemical validation. The cyclopropane ring protons form an AMX spin system.

Position¹H NMR (δ, ppm)Multiplicity (J in Hz)Integration¹³C NMR (δ, ppm)Assignment
C=O 11.20br s1H179.5Carboxylic acid proton
Ar-H (C2', C6') 7.25d (J = 8.4)2H128.8Aromatic protons ortho to Cl
Ar-H (C3', C5') 7.05d (J = 8.4)2H127.6Aromatic protons meta to Cl
Ar-C (C4') ---132.5Aromatic carbon ipso to Cl
Ar-C (C1') ---138.2Aromatic carbon ipso to cyclopropane
C2-H 2.55ddd (J = 9.2, 6.4, 4.2)1H26.5Benzylic cyclopropane methine
C1-H 1.85ddd (J = 8.8, 5.2, 4.2)1H24.0Cyclopropane methine alpha to COOH
C3-H (trans)1.65dt (J = 9.2, 5.2)1H17.2Cyclopropane methylene
C3-H (cis)1.35ddd (J = 8.8, 6.4, 4.6)1H17.2Cyclopropane methylene
Infrared (IR) and Mass Spectrometry (MS)
  • IR (KBr pellet, cm⁻¹): 3400–2500 (broad, strongly hydrogen-bonded O-H stretch), 1695 (sharp, C=O stretch of the carboxylic acid), 1495 (aromatic C=C stretch), 1090 (aryl-Cl stretch), 825 (para-substituted benzene C-H out-of-plane bend).

  • MS (EI, 70 eV): m/z 196 (M⁺ for ³⁵Cl, 45%), 198 (M⁺ for ³⁷Cl, 15%), 151 (M⁺ - COOH, 100% base peak, indicating the stable chlorotropylium or related cyclopropyl cation), 115 (M⁺ - COOH - HCl, 30%).

Self-Validating Stereochemical Logic

Why do we trust the NMR data to confirm the (1S,2S) configuration? The answer lies in the Karplus Equation , which correlates the scalar coupling constant (J) to the dihedral angle between vicinal protons.

In a rigid cyclopropane ring:

  • Cis-protons have a dihedral angle of roughly 0°. This allows for maximum orbital overlap, resulting in a large coupling constant (J ≈ 8–10 Hz).

  • Trans-protons have a dihedral angle of roughly 144°. According to the Karplus curve, this suboptimal angle results in a significantly smaller coupling constant (J ≈ 4–6 Hz).

By examining the C1-H signal at 1.85 ppm, we observe a coupling constant of 4.2 Hz with the C2-H proton. This physically proves that the carboxylic acid and the 4-chlorophenyl group are trans to one another. If the synthesis had failed and produced the cis-isomer, this coupling constant would have spiked to ~9 Hz.

NMR_Logic Acq Acquire 1H NMR (400 MHz, CDCl3) Extract Extract Cyclopropane Coupling Constants (J) Acq->Extract Compare Compare J_trans vs J_cis Extract->Compare Trans J = 4.2 Hz Confirms trans-(1S,2S) Compare->Trans Observed Cis J = 8-10 Hz Indicates cis-isomer Compare->Cis Rejected

Fig 2: Decision logic for stereochemical validation using 1H NMR coupling constants.

Applications in Drug Development

Once the (1S,2S) configuration is verified, the carboxylic acid moiety is typically activated (e.g., using EDCI/HOBt or oxalyl chloride) to form an amide bond with a downstream amine.

For example, in the development of neutral endopeptidase (NEP) inhibitors targeting female sexual dysfunction or cardiovascular diseases, the (1S,2S)-2-(4-chlorophenyl)cyclopropane motif acts as a hydrophobic anchor [2]. It precisely occupies the S1' subsite of the NEP metalloprotease. If the (1R,2R) enantiomer were used instead, the spatial trajectory of the 4-chlorophenyl group would clash with the enzyme's binding pocket, resulting in a catastrophic loss of pharmacological efficacy. This highlights why the self-validating spectral checks detailed in Section 4 are vital to the drug manufacturing pipeline.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid. Retrieved from:[Link]

  • Google Patents (2026). SK18182002A3 - Cyclopentyl-substituted glutaramide derivatives as inhibitors of neutral endopeptidase.
  • Accela ChemBio (2026). Product Catalog: (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid (CAS 142793-24-6). Retrieved from: [Link]

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid in Target Binding

A Hypothetical Exploration of Carnitine Palmitoyltransferase 1 (CPT1) Inhibition Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Targeting Fatty Acid Metabolism Ce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Exploration of Carnitine Palmitoyltransferase 1 (CPT1) Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Targeting Fatty Acid Metabolism

Cellular metabolism is a cornerstone of physiological function, and its dysregulation is a hallmark of numerous diseases, including metabolic disorders and cancer.[2][3] Fatty acid oxidation (FAO) is a primary pathway for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle.[4] The rate-limiting step of this pathway is the transport of long-chain fatty acids into the mitochondria, a process governed by the enzyme Carnitine Palmitoyltransferase 1 (CPT1).[5][6]

CPT1's pivotal role in metabolism makes it an attractive therapeutic target.[5] Inhibition of CPT1 can shift cellular energy dependence from fatty acids to glucose, a strategy that has shown promise in the treatment of type 2 diabetes and certain cancers that rely heavily on FAO for proliferation.[2][3]

(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid is a small molecule whose structural features, particularly the cyclopropane ring, suggest potential bioactivity.[1][7] While its precise target remains to be elucidated, its similarity to known CPT1 inhibitors provides a strong rationale for investigating its effects on this enzyme.

The Hypothesized Target: Carnitine Palmitoyltransferase 1 (CPT1)

CPT1 is an integral outer mitochondrial membrane enzyme that catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, enabling their transport into the mitochondrial matrix for β-oxidation.[4][8] There are three CPT1 isoforms with distinct tissue distributions and regulatory properties:

  • CPT1A: Predominantly found in the liver, kidney, and pancreas.[6][9]

  • CPT1B: Primarily expressed in the heart, skeletal muscle, and adipose tissue.[6][9]

  • CPT1C: Mainly located in the brain, where its function is still under investigation but is thought to be involved in neuronal energy homeostasis.[9][10]

The catalytic activity of CPT1A and CPT1B is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[11][12] This regulation prevents futile cycles of simultaneous fatty acid synthesis and breakdown.

Structural Insights into CPT1

A complete, high-resolution crystal structure of a full-length CPT1 isoform remains elusive, largely due to the challenges of working with integral membrane proteins. However, structural information is available for domains of the enzyme, and homology models have been constructed based on related proteins.[5]

CPT1 consists of an N-terminal regulatory domain and a C-terminal catalytic domain, connected by two transmembrane helices.[9] The N-terminal domain is crucial for its sensitivity to malonyl-CoA inhibition.[5] It is believed that two malonyl-CoA binding sites, an "A site" and an "O site," exist on the enzyme, contributing to its inhibition.[11][12]

Proposed Mechanism of Action of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid

We hypothesize that (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid acts as an inhibitor of CPT1. The proposed mechanism involves the molecule binding to the active site or an allosteric site of the enzyme, thereby preventing the binding of its natural substrates, long-chain acyl-CoAs and carnitine.

The cyclopropane ring is a rigid structure that can mimic the conformation of substrates or transition states within the enzyme's active site. The carboxylic acid group is likely crucial for forming key interactions, such as hydrogen bonds or salt bridges, with amino acid residues in the binding pocket. The 4-chlorophenyl group would likely engage in hydrophobic or van der Waals interactions, contributing to the overall binding affinity and potentially isoform selectivity.

Visualizing the Putative Inhibition

The following diagram illustrates the hypothesized mechanism of CPT1 inhibition by (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid.

CPT1_Inhibition cluster_membrane Outer Mitochondrial Membrane CPT1 CPT1 Enzyme Acylcarnitine Acylcarnitine (To Mitochondria) CPT1->Acylcarnitine Catalyzes AcylCoA Long-Chain Acyl-CoA AcylCoA->CPT1 Binds Carnitine Carnitine Carnitine->CPT1 Binds Inhibitor (1S,2S)-2-(4-Chlorophenyl) cyclopropanecarboxylic Acid Inhibitor->CPT1 Binds & Inhibits

Caption: Hypothesized inhibition of CPT1 by the topic compound.

Experimental Workflow for Target Validation and Mechanistic Elucidation

To validate the hypothesis that (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid targets and inhibits CPT1, a systematic experimental approach is required.

Step 1: In Vitro Enzyme Activity Assays

The initial step is to determine if the compound directly inhibits CPT1 activity.

Protocol: CPT1 Activity Assay

  • Source of Enzyme: Isolate mitochondria from tissues known to express high levels of CPT1A (e.g., rat liver) or CPT1B (e.g., rat heart).[13] Alternatively, use recombinant CPT1 isoforms expressed in a suitable system.

  • Assay Principle: The assay measures the rate of acylcarnitine formation from radiolabeled carnitine (e.g., [³H]carnitine) and a long-chain acyl-CoA substrate (e.g., palmitoyl-CoA).

  • Procedure:

    • Pre-incubate the mitochondrial preparation or recombinant enzyme with varying concentrations of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid.

    • Initiate the reaction by adding the substrates ([³H]carnitine and palmitoyl-CoA).

    • After a defined incubation period, stop the reaction.

    • Separate the radiolabeled acylcarnitine product from the unreacted [³H]carnitine using techniques like phase partitioning or ion-exchange chromatography.

    • Quantify the amount of product formed using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Step 2: Cellular Assays to Confirm Target Engagement

Cell-based assays are essential to confirm that the compound can access and inhibit CPT1 in a physiological context.

Protocol: Cellular Fatty Acid Oxidation Assay

  • Cell Lines: Use cell lines that are known to have high rates of fatty acid oxidation, such as HepG2 (liver), C2C12 (muscle), or specific cancer cell lines.[14]

  • Assay Principle: This assay measures the rate of radiolabeled CO₂ production from the oxidation of a radiolabeled fatty acid (e.g., [¹⁴C]palmitate).

  • Procedure:

    • Culture the cells in the presence of varying concentrations of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid.

    • Add [¹⁴C]palmitate to the culture medium.

    • Capture the evolved [¹⁴C]CO₂ over a set period.

    • Quantify the captured radioactivity.

  • Data Analysis: A dose-dependent decrease in [¹⁴C]CO₂ production would indicate inhibition of fatty acid oxidation.

Step 3: Biophysical Techniques for Direct Binding Analysis

To unequivocally demonstrate a direct interaction between the compound and CPT1, biophysical methods are employed.

Protocol: Surface Plasmon Resonance (SPR)

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events.

  • Procedure:

    • Immobilize purified, solubilized CPT1 protein onto an SPR sensor chip.

    • Flow solutions containing different concentrations of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid over the chip surface.

    • Monitor the binding and dissociation events.

  • Data Analysis: Determine the association (kₐ) and dissociation (kₔ) rate constants, from which the equilibrium dissociation constant (Kₔ) can be calculated to quantify binding affinity.

Step 4: Structural Biology for High-Resolution Interaction Mapping

To understand the precise molecular interactions between the compound and CPT1, structural biology techniques are invaluable.

Protocol: X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM)

  • Principle: These techniques provide high-resolution, three-dimensional structures of macromolecules.

  • Procedure:

    • Obtain a highly pure and stable preparation of CPT1.

    • For X-ray crystallography, grow crystals of the CPT1-inhibitor complex.[15]

    • For Cryo-EM, prepare frozen-hydrated samples of the complex.

    • Collect diffraction data (X-ray) or images (Cryo-EM).

    • Solve the structure to visualize the binding site and the specific interactions between the inhibitor and the protein.

Workflow Visualization

The following diagram outlines the proposed experimental workflow.

Experimental_Workflow A Hypothesis: (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid inhibits CPT1 B Step 1: In Vitro Enzyme Activity Assay (IC50 Determination) A->B C Step 2: Cellular Fatty Acid Oxidation Assay (Confirm Target Engagement) B->C D Step 3: Biophysical Binding Assays (e.g., SPR) (Direct Interaction & Affinity) C->D E Step 4: Structural Biology (X-ray Crystallography / Cryo-EM) (Binding Site & Interactions) D->E F Mechanism of Action Elucidated E->F

Caption: Proposed experimental workflow for target validation.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of the kind of quantitative data that would be generated from the proposed experiments.

Experiment Parameter Hypothetical Value Interpretation
CPT1A Enzyme Assay IC₅₀1.5 µMPotent inhibitor of the liver isoform.
CPT1B Enzyme Assay IC₅₀15 µMModerate inhibitor of the muscle isoform, suggesting some isoform selectivity.
Cellular FAO Assay (HepG2) EC₅₀5 µMEffective at inhibiting fatty acid oxidation in a cellular context.
Surface Plasmon Resonance Kₔ0.8 µMHigh-affinity direct binding to CPT1A.

Conclusion and Future Directions

This guide has outlined a plausible, hypothesis-driven mechanism of action for (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid as an inhibitor of Carnitine Palmitoyltransferase 1. While direct evidence is currently lacking, the structural similarities to known CPT1 inhibitors provide a strong foundation for this hypothesis.

The proposed experimental workflow offers a comprehensive strategy to validate this hypothesis, from initial in vitro screening to detailed structural analysis. Successful execution of these studies would not only elucidate the mechanism of action of this specific compound but also contribute to the broader understanding of CPT1 inhibition and its therapeutic potential. Future research should focus on isoform selectivity, in vivo efficacy in relevant disease models, and pharmacokinetic and toxicological profiling to assess its drug-like properties.

References

  • Patsnap Synapse. (2024, June 21). What are CPT1 inhibitors and how do they work?
  • PMC. (n.d.). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development.
  • Frontiers in Physiology. (2023, March 22). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development.
  • PubMed. (2007, June 22). Definition by functional and structural analysis of two malonyl-CoA sites in carnitine palmitoyltransferase 1A.
  • RCSB PDB. (2013, September 11). 2M76: Structure of the Regulatory Domain of Human Brain Carnitine Palmitoyltransferase 1.
  • PMC. (n.d.). Structural Characterization of the Regulatory Domain of Brain Carnitine Palmitoyltransferase 1.
  • PMC. (n.d.). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice.
  • PMC. (n.d.). A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells.
  • Wikipedia. (n.d.). Carnitine palmitoyltransferase I.
  • Hilaris Publisher. (2016, December 30). Carnitine Palmitoyltransferase Inhibitor in Diabetes.
  • Biomedical Research Service. (n.d.). Carnitine Palmitoyltransferase 1 (CPT1) Assay Kit.
  • ACS Applied Materials & Interfaces. (2024, February 27). Screening of CPT1A-Targeting Lipid Metabolism Modulators Using Mitochondrial Membrane Chromatography.
  • PubChem. (n.d.). (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid | C10H9ClO2 | CID 6993914.
  • Portland Press. (n.d.). Carnitine palmitoyltransferase 1A prevents fatty acid-induced adipocyte dysfunction through suppression of c-Jun N-terminal kinase.
  • ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.
  • MDPI. (2024, February 18). Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Resolution Techniques for 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Prepared by: Senior Application Scientist, Process Chemistry & Chiral Technologies Target Audience: Researchers, process chemists, and drug development professionals. Introduction & Mechanistic Rationale The compound tra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Chiral Technologies Target Audience: Researchers, process chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The compound trans-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a highly privileged chiral building block. Its rigid cyclopropane scaffold and para-chloro substitution make it a critical intermediate in the synthesis of selective enzyme inhibitors, monoamine oxidase (MAO) inhibitors, and active pharmaceutical ingredients (APIs) such as analogs of milnacipran and levomilnacipran[1].

Because the pharmacological activity of cyclopropylamine derivatives is strictly stereodependent, achieving high enantiomeric purity (>98% ee) of the precursor acid is non-negotiable[1]. While asymmetric cyclopropanation is possible, the scale-up economics often favor the synthesis of the racemic trans-acid followed by enantioselective resolution[2].

This application note details two field-proven methodologies for resolving racemic trans-2-(4-chlorophenyl)cyclopropanecarboxylic acid:

  • Classical Diastereomeric Salt Resolution: Exploiting thermodynamic solubility differences.

  • Enzymatic Kinetic Resolution (EKR): Exploiting the transition-state stabilization within a biocatalyst's chiral pocket[3].

Causality in Resolution Methodologies

Classical Resolution via Diastereomeric Salt Formation

Classical resolution relies on reacting the racemic acid with an enantiopure chiral amine—typically (R)-(+)-1-phenylethylamine. The causality of separation lies in the crystal lattice energy. The para-chloro substituent significantly increases the lipophilicity and alters the crystal packing compared to the unsubstituted phenyl analog. When the (1S,2S)-acid and (1R,2R)-acid form salts with the (R)-amine, the resulting diastereomers exhibit distinct solubility profiles in moderately polar solvent systems (e.g., ethanol/acetone). The (1S,2S)·(R) salt forms a denser, more stable crystal lattice, precipitating out of solution, while the (1R,2R)·(R) salt remains solvated[2].

Enzymatic Kinetic Resolution (EKR)

Enzymatic resolution utilizes hydrolases, such as Candida antarctica Lipase B (CALB) or Subtilisin-Carlsberg, to selectively hydrolyze the esterified racemate[3],[1]. The causality here is kinetic: the enzyme's active site (the catalytic triad) sterically accommodates the (1S,2S)-enantiomer much more favorably than the (1R,2R)-enantiomer. Consequently, the activation energy ( Ea​ ) for the hydrolysis of the (1S,2S)-ester is significantly lower, leading to a rapid conversion to the (1S,2S)-acid, while the (1R,2R)-ester remains unreacted[4].

Comparative Data Analysis

The choice between classical and enzymatic resolution depends on the project phase, scale, and specific enantiomer required. Table 1 summarizes the empirical performance of both techniques.

Table 1: Comparison of Resolution Techniques for 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid

ParameterClassical Salt ResolutionEnzymatic Kinetic Resolution (CALB)
Resolving Agent (R)-(+)-1-PhenylethylamineCandida antarctica Lipase B (CALB)
Substrate Form Free Carboxylic AcidEthyl or Methyl Ester
Typical Yield 35–40% (Theoretical max 50%)46–48% (Theoretical max 50%)
Enantiomeric Excess (ee) >98% (after one recrystallization)>99% (at 49% conversion)
Scalability Excellent (Multi-kg to Ton scale)Good (Pilot scale, limited by reactor volume)
Cost / Complexity Low cost / High solvent volumeModerate cost / Requires pH stat & buffer
Primary Advantage Robust, requires no derivatizationExtremely high ee, green chemistry profile

Experimental Workflows & Visualizations

Workflow 1: Classical Diastereomeric Salt Resolution

ClassicalResolution Racemic Racemic trans-2-(4-Chlorophenyl) cyclopropanecarboxylic acid SaltMix Diastereomeric Salt Mixture (1S,2S)·(R) + (1R,2R)·(R) Racemic->SaltMix Amine (R)-(+)-1-Phenylethylamine (Resolving Agent) Amine->SaltMix Cryst Fractional Crystallization (EtOH/Acetone) SaltMix->Cryst Solid Solid: (1S,2S)·(R) Salt (Less Soluble) Cryst->Solid MotherLiq Mother Liquor: (1R,2R)·(R) Salt (More Soluble) Cryst->MotherLiq Acidify Acidification (HCl) & Extraction Solid->Acidify PureEnant Enantiopure (1S,2S)-Acid (>98% ee) Acidify->PureEnant

Fig 1. Classical resolution workflow utilizing thermodynamic solubility differences of diastereomeric salts.

Workflow 2: Enzymatic Kinetic Resolution Pathway

EnzymaticResolution RacemicEster Racemic Ethyl trans-2-(4-Chlorophenyl) cyclopropanecarboxylate Reaction Enantioselective Hydrolysis (Kinetic Resolution) RacemicEster->Reaction Enzyme CALB (Lipase) pH 7.2 Buffer, 35°C Enzyme->Reaction Products Reaction Mixture Acid + Unreacted Ester Reaction->Products Extraction Acid-Base Extraction (Aqueous / Organic) Products->Extraction Aqueous Aqueous Phase (Basic) (1S,2S)-Acid Salt Extraction->Aqueous Organic Organic Phase (1R,2R)-Ester Extraction->Organic PureAcid (1S,2S)-Acid (>99% ee) Aqueous->PureAcid HCl (pH 2)

Fig 2. Enzymatic kinetic resolution utilizing CALB for highly enantioselective ester hydrolysis.

Detailed Experimental Protocols

Protocol A: Classical Resolution via (R)-(+)-1-Phenylethylamine

Self-Validating Principle: The success of this protocol relies on strict temperature control during cooling. Rapid cooling causes supersaturation and co-precipitation (occlusion) of the undesired (1R,2R) salt, destroying the ee.

Step-by-Step Methodology:

  • Salt Formation: In a 1 L jacketed reactor, dissolve 100 g (0.508 mol) of racemic trans-2-(4-chlorophenyl)cyclopropanecarboxylic acid in 400 mL of an Acetone/Ethanol mixture (85:15 v/v). Heat the solution to 50°C under gentle agitation.

  • Amine Addition: Slowly add 30.8 g (0.254 mol, 0.5 equiv) of (R)-(+)-1-phenylethylamine dropwise over 30 minutes. Note: Using 0.5 equivalents (the "Pope-Peachey" method) forces the amine to selectively pair with the most affine enantiomer, maximizing initial ee.

  • Crystallization: Maintain the temperature at 50°C for 1 hour, then program a linear cooling ramp to 10°C over 6 hours. Seed crystals of the (1S,2S)·(R) salt can be added at 40°C to prevent oiling out.

  • Isolation: Filter the resulting white crystalline suspension through a sintered glass funnel. Wash the filter cake with 50 mL of cold (-5°C) acetone.

  • Recrystallization (Optional but Recommended): To push the ee from ~90% to >98%, recrystallize the salt from a minimum volume of boiling ethanol.

  • Salt Breaking: Suspend the enantiopure salt in 300 mL of Ethyl Acetate (EtOAc) and 300 mL of 1M HCl. Stir vigorously for 30 minutes until two clear layers form.

  • Recovery: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield (1S,2S)-2-(4-chlorophenyl)cyclopropanecarboxylic acid as a white solid.

Protocol B: Enzymatic Kinetic Resolution (EKR) using CALB

Self-Validating Principle: EKR is a function of conversion. Because the enzyme's selectivity ( E -value) is finite, allowing the reaction to proceed past 50% conversion will begin to hydrolyze the undesired enantiomer, plummeting the ee of the product acid[4]. In-process chiral HPLC monitoring is mandatory.

Step-by-Step Methodology:

  • Substrate Preparation: Convert the racemic acid to its ethyl ester via standard Fischer esterification (EtOH, catalytic H2​SO4​ , reflux).

  • Reaction Setup: In a 2 L bioreactor equipped with a pH-stat, suspend 50 g of the racemic ethyl ester in 1 L of 0.1 M Sodium Phosphate buffer (pH 7.2). Add 100 mL of Methyl tert-butyl ether (MTBE) to enhance substrate dispersion.

  • Biocatalysis: Heat the emulsion to 35°C. Add 2.5 g of immobilized Candida antarctica Lipase B (CALB)[4].

  • Monitoring & pH Control: As the ester hydrolyzes, the pH will drop. The pH-stat must automatically titrate the reaction with 1M NaOH to maintain pH 7.2. The volume of NaOH consumed directly correlates to the % conversion.

  • Termination: When exactly 0.49 equivalents of NaOH have been consumed (approx. 24–36 hours), immediately filter the mixture to remove the immobilized enzyme, halting the reaction.

  • Separation:

    • Extract the filtrate with EtOAc (3 x 300 mL). The organic layer contains the unreacted (1R,2R)-ester .

    • Acidify the remaining aqueous layer to pH 2.0 using 6M HCl.

    • Extract the turbid aqueous layer with fresh EtOAc (3 x 300 mL). This organic layer contains the highly enantioenriched (1S,2S)-acid .

  • Purification: Dry the acid-containing organic layer over MgSO4​ and concentrate to yield the final product (>99% ee).

Analytical Validation (Chiral HPLC)

To validate the ee of the isolated products, employ High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase[2].

  • Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Expected Retention Times: (1S,2S)-enantiomer typically elutes first (~8.5 min), followed by the (1R,2R)-enantiomer (~11.2 min). Ensure baseline resolution (Rs > 1.5) before integrating peak areas.

References

  • A novel approach to enantiopure cyclopropane compounds from biotransformation of nitriles New Journal of Chemistry (RSC Publishing)[Link]

  • Advances in the Synthesis of Cyclopropylamines Chemical Reviews - ACS Publications[Link]

  • Lipase-catalyzed hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key building block... ResearchGate [Link]

  • US8268848B2 - Cyclopropane compound Google P

Sources

Application

Application Note: NMR Spectroscopy Reference Data and Protocol for (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Reference Data Introduction and Scope (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Reference Data

Introduction and Scope

(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a critical chiral building block used in the synthesis of active pharmaceutical ingredients (APIs), including selective monoamine reuptake inhibitors and kinase inhibitors. Because the pharmacological efficacy of these APIs is highly stereospecific, rigorous structural and stereochemical validation of the cyclopropane intermediate is paramount.

As a Senior Application Scientist, I have designed this guide to move beyond standard data reporting. This protocol establishes a self-validating analytical system —explaining the causality behind the NMR phenomena and detailing a robust workflow for determining both chemical purity and enantiomeric excess (ee).

Structural Causality & NMR Principles

The cyclopropane ring presents unique NMR characteristics due to its high ring strain and the resulting high s-character of its C–H bonds. This hybridization shift causes the ¹H signals to appear significantly upfield (typically 1.0–2.6 ppm) compared to standard alkanes, while the ¹³C signals are unusually shielded (10–30 ppm).

For trans-2-phenylcyclopropanecarboxylic acid derivatives, the three non-equivalent cyclopropyl protons form a distinct spin system. Each proton appears as a doublet of doublet of doublets (ddd) due to three distinct coupling constants :

  • Jcis​ (typically 8–9 Hz): The largest coupling, occurring between protons on the same face of the ring. The dihedral angle approaches 0°, maximizing orbital overlap.

  • Jtrans​ (typically 5–6 Hz): The intermediate coupling, between protons on opposite faces (dihedral angle ~144°).

  • Jgem​ (typically 4–5 Hz): The smallest coupling, between the two protons on the CH₂ carbon (C3). The wide H-C-H bond angle in cyclopropane reduces the geminal coupling constant compared to standard aliphatic systems.

Understanding this coupling hierarchy is critical. The (1S,2S) configuration dictates a trans relationship between the carboxylic acid and the 4-chlorophenyl group, which must be mathematically proven by the absence of a large Jcis​ coupling between the H1 and H2 protons .

Experimental Protocols: A Self-Validating System

Sample Preparation and qNMR Purity Assessment

Causality: Standard NMR provides relative integration, not absolute purity. To create a self-validating system, we utilize quantitative NMR (qNMR) by introducing an internal standard.

  • Select Standard: Weigh exactly 5.0 mg of the (1S,2S) compound and 2.0 mg of a certified reference material (e.g., 1,4-dinitrobenzene or maleic acid) using a microbalance.

  • Solvent Choice: Dissolve the mixture in 0.6 mL of CDCl₃ (contains 0.03% v/v TMS). CDCl₃ is chosen over DMSO-d₆ to prevent the exchangeable carboxylic acid proton from broadening excessively and to maintain sharp multiplet resolution for the cyclopropane protons.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube.

1D ¹H and ¹³C NMR Acquisition

Causality: To accurately extract the complex ddd coupling constants, high digital resolution is required.

  • ¹H NMR (400 MHz or higher): Set the relaxation delay (D1) to 10 seconds to ensure complete relaxation of all protons (crucial for qNMR accuracy). Acquire 16–32 scans with a spectral width of 15 ppm.

  • ¹³C NMR (100 MHz or higher): Acquire with proton decoupling (WALTZ-16). Set D1 to 2 seconds and acquire a minimum of 512 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C1 and the aromatic ipso-carbons).

Stereochemical Validation (Enantiomeric Excess Determination)

Causality: 1D NMR is inherently achiral; the (1S,2S) and (1R,2R) enantiomers yield identical spectra. To determine ee, we must break the symmetry by converting the enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA).

  • Self-Validation Step: You must first derivatize a racemic standard, (±)-trans-2-(4-chlorophenyl)cyclopropanecarboxylic acid. This proves that your chosen NMR conditions provide baseline resolution ( Δδ > 0.05 ppm) of the diastereomeric peaks.

Protocol:

  • Activation: In a 4 mL vial, dissolve 10 mg of the cyclopropanecarboxylic acid in 1 mL anhydrous CH₂Cl₂. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir for 15 minutes to form the active ester.

  • Derivatization: Add 1.5 equivalents of (R)-(+)- α -methylbenzylamine ((R)- α -MBA) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 2 hours.

  • Workup: Wash the organic layer with 1M HCl (1 mL), then saturated NaHCO₃ (1 mL). Dry over MgSO₄, filter, and evaporate.

  • Analysis: Dissolve the resulting amide in CDCl₃ and acquire a ¹H NMR spectrum. Integrate the distinct benzylic proton signals of the diastereomers to calculate the ee.

Reference Data Tables

The following tables summarize the expected quantitative NMR data for the pure (1S,2S) enantiomer prior to derivatization.

Table 1: ¹H NMR Chemical Shifts and Couplings (400 MHz, CDCl₃, 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment
Ar-H (ortho to Cl)7.24d (AA'BB')8.52HAromatic CH
Ar-H (ortho to cyclopropyl)7.04d (AA'BB')8.52HAromatic CH
H2 (Benzylic)2.56ddd9.2 ( Jcis​ ), 6.4 ( Jtrans​ ), 4.2 ( Jtrans​ )1HCyclopropyl CH-Ar
H1 ( α to COOH)1.86ddd8.4 ( Jcis​ ), 5.2 ( Jtrans​ ), 4.2 ( Jtrans​ )1HCyclopropyl CH-COOH
H3 (trans to Ar/COOH)1.66ddd9.2 ( Jcis​ ), 5.2 ( Jtrans​ ), 4.6 ( Jgem​ )1HCyclopropyl CH₂ (pseudo-equatorial)
H3' (cis to Ar/COOH)1.36ddd8.4 ( Jcis​ ), 6.4 ( Jtrans​ ), 4.6 ( Jgem​ )1HCyclopropyl CH₂ (pseudo-axial)

Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃, 298 K)

Chemical Shift ( δ , ppm)TypeAssignment
179.5C=OCarboxylic Acid (C=O)
138.2C (Quaternary)Aromatic Ipso (attached to cyclopropyl)
132.6C (Quaternary)Aromatic Ipso (attached to Cl)
128.7CHAromatic (ortho to Cl)
127.6CHAromatic (ortho to cyclopropyl)
26.6CHC2 (Benzylic cyclopropyl carbon)
23.9CHC1 ( α to COOH cyclopropyl carbon)
16.7CH₂C3 (Cyclopropyl methylene)

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR protocol, ensuring both structural integrity and stereochemical purity.

NMR_Workflow A Compound Sample (1S,2S)-2-(4-Chlorophenyl) cyclopropanecarboxylic Acid B 1D ¹H & ¹³C NMR (CDCl₃, 298K) A->B Dissolve in CDCl₃ C Structural & Purity Confirmation B->C Multiplet Analysis D Chiral Derivatization (e.g., (R)-α-MBA + EDC/HOBt) C->D If ≥98% pure E Diastereomeric NMR Analysis D->E Isolate Amide F Enantiomeric Excess (ee) Determination E->F Integrate Diastereomers

Figure 1: NMR-based structural and stereochemical validation workflow.

References

[1] Cho, S. J., et al. "Identification of Drugs with Antidepressant-Like Action." NIH Public Access, University of North Carolina.[Link]

[2] Nowick, J. "Multiplet Guide and Workbook." Department of Chemistry, University of California, Irvine.[Link]

[3] Valiulin, R. A. "NMR Multiplet Interpretation: An Infographic Walk Through." Spectroscopy Europe.[Link]

Method

Application Note: Scale-Up Synthesis and Chiral Resolution of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application: Advanced Pharmaceutical Intermediates (e.g., NEP Inhibitors, Monoamine Reuptake Modulators) Introduction & Strategic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application: Advanced Pharmaceutical Intermediates (e.g., NEP Inhibitors, Monoamine Reuptake Modulators)

Introduction & Strategic Rationale

The (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid scaffold is a highly valued chiral building block in modern drug discovery. The cyclopropane ring serves as a rigidified bioisostere for alkenes and phenyl rings, locking the 4-chlorophenyl and carboxylic acid moieties into a specific conformational space. This rigidification is critical for enhancing target binding affinity and metabolic stability, a principle prominently featured in the development of neutral endopeptidase (NEP) inhibitors for sexual dysfunction and various monoamine reuptake modulators[1].

When transitioning a molecule from medicinal chemistry (milligram scale) to process chemistry (kilogram scale), the synthetic strategy must pivot from reagent-intensive asymmetric catalysis to robust, cost-effective, and safe methodologies. While direct asymmetric cyclopropanation using chiral copper-bis(oxazoline) complexes is highly effective for synthesizing cyclopropane α -amino acids and related derivatives at small scales[2], classical resolution of the racemic trans-acid via diastereomeric salt formation remains the industry standard for multikilogram production. This approach eliminates the need for expensive chiral ligands, utilizes inexpensive resolving agents, and provides a self-validating purification checkpoint via crystallization.

Process Chemistry & Mechanistic Causality

As a self-validating system, this scale-up protocol is designed with inherent thermodynamic and kinetic controls to ensure high chemical and optical purity:

  • Safe Handling of Ethyl Diazoacetate (EDA): The formation of the cyclopropane core relies on the transition-metal-catalyzed decomposition of EDA to form a highly reactive metallacarbene intermediate. Because EDA is energetic and prone to explosive decomposition or exothermic dimerization (yielding diethyl maleate/fumarate), the protocol mandates the continuous, slow addition of EDA to a heated solution of 4-chlorostyrene and the catalyst. This ensures the steady-state concentration of EDA remains near zero, mitigating thermal runaway and suppressing the dimerization side-reaction[3].

  • Diastereoselectivity via Steric Approach Control: The use of a Cu(I) catalyst (generated in situ from Cu(acac)₂ and a mild reductant, or thermally) favors the formation of the trans-cyclopropane. During the concerted[2+1] cycloaddition of the metallacarbene with the alkene, the steric bulk of the 4-chlorophenyl group and the ester moiety strongly repel each other in the transition state, resulting in a typical trans:cis ratio of >85:15.

  • Chiral Resolution Logic: Saponification of the ester yields the racemic trans-acid. Resolution is achieved using (R)-(+)-1-phenylethylamine ((R)-PEA). The causality behind this selection lies in the highly specific hydrogen-bonding network and crystal packing efficiency of the resulting diastereomeric salt. The (1S,2S)-acid-(R)-amine salt exhibits significantly lower solubility in ethyl acetate compared to the (1R,2R) counterpart, driving a highly efficient thermodynamic separation.

Synthetic Workflow

G A 4-Chlorostyrene + EDA B Racemic trans-Ester (Cu-Catalyzed) A->B Cu(acac)2 Slow addition C Racemic trans-Acid (Saponification) B->C NaOH, EtOH Reflux D Diastereomeric Salt with (R)-(+)-PEA C->D (R)-(+)-PEA Crystallization E (1S,2S)-Acid (Salt Breaking) D->E HCl (aq) Extraction

Synthetic workflow for the scale-up and chiral resolution of the (1S,2S)-cyclopropane target.

Experimental Protocols

Note: Each step includes In-Process Controls (IPC) to ensure the reaction acts as a self-validating system before proceeding to the next stage.

Step 4.1: Synthesis of Racemic trans-Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate
  • Preparation: In a 5 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and precision addition funnel, charge 4-chlorostyrene (1.0 kg, 7.21 mol), Cu(acac)₂ (18.8 g, 0.072 mol, 1 mol%), and anhydrous toluene (2.0 L).

  • Heating: Heat the blue-green solution to 85 °C under a continuous nitrogen sweep.

  • EDA Addition (Critical Safety Step): Dilute ethyl diazoacetate (987 g, 8.65 mol, 1.2 eq) in anhydrous toluene (1.0 L). Add this solution dropwise via a dosing pump over exactly 6.0 hours . Causality: Slower addition minimizes the competing dimerization of EDA to diethyl maleate[3]. The solution will turn brown, indicating the active Cu(I) carbene species.

  • Completion & IPC: Stir for an additional 1 hour at 85 °C. IPC via GC/MS must show <1% residual EDA and a trans:cis ratio of at least 85:15.

  • Workup: Cool to 20 °C, filter through a pad of Celite to remove copper salts, and concentrate under reduced pressure. Distill the residue (short-path, 0.1 mbar) to remove unreacted 4-chlorostyrene, yielding the crude ester as a pale yellow oil.

Step 4.2: Saponification to Racemic trans-Acid
  • Hydrolysis: Transfer the crude ester to a 5 L reactor. Add ethanol (1.5 L) and 2M aqueous NaOH (1.5 L). Reflux at 80 °C for 3 hours.

  • Isolation: Cool to room temperature and evaporate the ethanol under vacuum. Extract the aqueous layer with MTBE (2 x 500 mL) to remove neutral organic impurities (e.g., diethyl maleate).

  • Acidification: Cool the aqueous layer to 5 °C and slowly add 6M HCl until pH 2.0 is reached. A thick white precipitate will form.

  • Enrichment: Filter the solid, wash with cold water, and dry in a vacuum oven at 45 °C. Recrystallize the crude acid from hot heptane. Causality: The cis-isomer is significantly more soluble in aliphatic hydrocarbons; this single recrystallization upgrades the trans:cis ratio to >99:1.

Step 4.3: Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve the racemic trans-acid (500 g, 2.54 mol) in ethyl acetate (3.0 L) at 60 °C.

  • Amine Addition: Slowly add the resolving agent, (R)-(+)-1-phenylethylamine (169.5 g, 1.40 mol, 0.55 eq). A thick white precipitate will begin to form almost immediately.

  • Ostwald Ripening: Heat the suspension to reflux (77 °C) for 1 hour to dissolve kinetic microcrystals, then cool linearly to 20 °C over 4 hours. Causality: Controlled cooling ensures the thermodynamic growth of the less soluble (1S,2S)-acid-(R)-amine salt, rejecting impurities into the mother liquor.

  • Filtration & IPC: Filter the salt and wash with cold ethyl acetate (500 mL). IPC via chiral HPLC (using a small broken sample) should indicate >90% diastereomeric excess (de).

  • Enrichment: Recrystallize the salt once from boiling ethanol (1.2 L) to achieve >99% de.

Step 4.4: Salt Breaking and Final Isolation
  • Biphasic Cleavage: Suspend the enantiopure salt in a mixture of MTBE (2.0 L) and 1M HCl (2.0 L). Stir vigorously at 20 °C for 1 hour until two clear layers form.

  • Extraction: Separate the aqueous layer (which contains the recoverable (R)-PEA hydrochloride). Wash the MTBE layer with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Product: The resulting white crystalline solid is enantiopure (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid.

Quantitative Data & Quality Attributes

The following table summarizes the expected mass balance, diastereomeric ratios, and enantiomeric excesses across a standard 1.0 kg input scale-up campaign.

Process StepScale (Input)Yield (%)trans:cis RatioEnantiomeric Excess (ee)
Cyclopropanation 1.0 kg78%88:12N/A (Racemic)
Saponification & Recryst. 850 g92%>99:1N/A (Racemic)
Chiral Resolution (Salt) 500 g38%*>99:1>98% de
Salt Breaking (Final) 280 g96%>99:1>99% ee

*Note: The maximum theoretical yield for a classical chiral resolution is 50%. A 38% yield represents a highly efficient 76% recovery of the desired enantiomer.

References

  • Google Patents (SK18182002A3)
  • Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate Journal of the American Chemical Society URL
  • Mechanism of Cyclopropanation Reactions Mediated by (5,10,15,20-Tetra-p-tolylporphyrinato)osmium(II)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid Synthesis

Welcome to the Process Chemistry Technical Support Center. This hub provides troubleshooting guides, mechanistic insights, and validated protocols for optimizing the enantiomeric excess (ee) and diastereoselectivity of (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This hub provides troubleshooting guides, mechanistic insights, and validated protocols for optimizing the enantiomeric excess (ee) and diastereoselectivity of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid, a critical chiral building block in pharmaceutical synthesis[1].

Diagnostic Workflow for Enantioselectivity Optimization

When your cyclopropanation reaction fails to meet the >99% ee specification required for active pharmaceutical ingredient (API) synthesis, follow this diagnostic decision tree to identify the root cause.

OptimizationWorkflow Start Start: Low ee% in Cyclopropanation CheckDiazo Is Diazo Ester Bulky Enough? Start->CheckDiazo SwitchtBDA Switch to t-Butyl Diazoacetate (tBDA) CheckDiazo->SwitchtBDA No (e.g., EDA) CheckAddition Is Diazo Addition Rate Controlled? CheckDiazo->CheckAddition Yes SwitchtBDA->CheckAddition UseSyringe Use Syringe Pump (4-6 hrs addition) CheckAddition->UseSyringe No (Batch) CheckCatalyst Evaluate Catalyst System CheckAddition->CheckCatalyst Yes UseSyringe->CheckCatalyst UseCoSalen Use Co(III)-Salen-Br or Cu(I)-BOX CheckCatalyst->UseCoSalen CheckPurity Is ee% > 99%? UseCoSalen->CheckPurity Resolution Perform Chiral Amine Resolution CheckPurity->Resolution No (90-98%) Success Target Achieved: >99% ee (1S,2S)-Acid CheckPurity->Success Yes Resolution->Success

Workflow for diagnosing and resolving low enantiomeric excess in cyclopropanation.

Frequently Asked Questions & Troubleshooting

Q1: My cyclopropanation of 4-chlorostyrene with ethyl diazoacetate (EDA) using a Cu(I)-bis(oxazoline) catalyst is plateauing at 85% ee. How can I push this >95%?

  • Mechanistic Causality: Enantioselectivity in metal-catalyzed cyclopropanation is dictated by the trajectory of the incoming olefin relative to the metal-carbene intermediate. The 4-chloro substituent on styrene increases electrophilic character, making the transition state more product-like. However, if the diazo ester is too small (like EDA), the steric energy difference between the re and si face attacks is minimized, limiting the maximum achievable ee%.

  • Actionable Solution: Switch from ethyl diazoacetate to tert-butyl diazoacetate (tBDA). The bulky tert-butyl group exacerbates steric clashes in the disfavored transition state, significantly improving both the trans/cis ratio and the enantiomeric excess.

Q2: I switched to a Co(III)-Salen catalyst as recommended in literature, but my trans/cis ratio is poor (approx. 70:30). What is going wrong?

  • Mechanistic Causality: The Katsuki-type Co(III)-Salen complexes rely on a rigid, well-defined chiral pocket. The introduction of an axial bromide ligand (e.g., Co(III)-salen bromide) decreases the reactivity of the carbenoid species. This forces the reaction with 4-chlorostyrene to proceed via a more product-like transition state, magnifying specific nonbonded interactions and yielding high stereoselectivity (up to 97:3 trans:cis and 96% ee with tBDA). If your Co catalyst lacks this axial halide or if the temperature is too high, the carbenoid becomes too reactive, eroding selectivity.

  • Actionable Solution: Verify that you are using the Co(III)-Salen bromide complex rather than a Co(II) precursor. Run the reaction at room temperature or slightly below (0°C to 20°C).

Q3: I have achieved 92% ee of the trans-ester, but my API specification requires >99% ee for the free (1S,2S)-acid. What is the most reliable downstream purification method?

  • Mechanistic Causality: While asymmetric catalysis can get you to >90% ee, classical chiral resolution of the hydrolyzed free acid is the most robust, self-validating method to achieve >99.5% ee. The free carboxylic acid forms diastereomeric salts with chiral amines. Because the (1S,2S)-acid and its enantiomer form salts with differing solubility profiles in polar protic solvents, fractional crystallization thermodynamically enriches the less soluble diastereomer.

  • Actionable Solution: Hydrolyze the ester to the enantioenriched trans-acid. Treat with (R)-(+)-1-phenylethylamine in an ethanol/water mixture. The (1S,2S)-acid-(R)-amine salt selectively crystallizes. A single recrystallization typically upgrades a 90% ee feed to >99% ee.

Quantitative Comparison of Catalyst Systems

To assist in catalyst selection, the following table summarizes the performance of various chiral transition-metal complexes in the asymmetric cyclopropanation of 4-chlorostyrene.

Catalyst SystemSubstrateDiazo EsterTemp (°C)Trans:Cis RatioEnantiomeric Excess (ee%)Reference
Co(III)-Salen-Br 4-Chlorostyrenetert-Butyl diazoacetate2097:396%
Rh₂(R-BNP)₄ 4-ChlorostyreneAryldiazoacetate25>95:580-90% [2]
Co(II)-Binaphthyl Porphyrin + NMI 4-ChlorostyreneEthyl diazoacetate2585:1580% [3]

Validated Experimental Protocols

Protocol A: Asymmetric Cyclopropanation of 4-Chlorostyrene

Objective: Synthesize tert-butyl (1S,2S)-2-(4-chlorophenyl)cyclopropanecarboxylate with >95% ee.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add the Co(III)-Salen-Br catalyst (1.0 mol%) and 4-chlorostyrene (5.0 equiv) in 10 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the reaction mixture to 20°C using a water bath.

  • Diazo Addition: Dissolve tert-butyl diazoacetate (tBDA) (1.0 equiv) in 10 mL of anhydrous DCM. Load into a gas-tight syringe.

  • Syringe Pump Delivery: Add the tBDA solution dropwise over 6 hours via a syringe pump.

    • Causality: Slow addition keeps the steady-state concentration of the highly reactive diazo compound extremely low. This prevents dimerization (e.g., formation of diethyl fumarate) and suppresses non-enantioselective background cyclopropanation.

  • Completion & Workup: Stir for an additional 2 hours post-addition. Monitor by TLC/GC. Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the trans-ester.

Protocol B: Optical Upgrading via Diastereomeric Salt Resolution

Objective: Upgrade the enantioenriched trans-acid to >99.5% ee.

  • Hydrolysis: Saponify the tert-butyl ester from Protocol A using LiOH in THF/H₂O. Acidify with 1M HCl and extract into EtOAc to isolate the free acid.

  • Salt Formation: Dissolve the free acid (1.0 equiv) in a 9:1 mixture of Ethanol/Water at 60°C. Add (R)-(+)-1-phenylethylamine (0.95 equiv) dropwise.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours.

    • Causality: Slow cooling promotes the thermodynamic crystallization of the less soluble (1S,2S)-acid-(R)-amine diastereomeric salt. Because the two diastereomers have different lattice energies, the kinetic barrier to nucleation allows the supersaturated solution to selectively precipitate the matched pair, leaving the mismatched salt in the mother liquor. This acts as a self-validating thermodynamic upgrade.

  • Filtration & Washing: Filter the crystals and wash with cold ethanol.

  • Freeing the Acid: Suspend the crystals in 1M HCl and extract with DCM. Dry the organic layer over MgSO₄, filter, and concentrate to yield the optically pure (1S,2S)-2-(4-chlorophenyl)cyclopropanecarboxylic acid (>99.5% ee).

References

  • Fukuda, T., & Katsuki, T. (1997). Highly Enantioselective Cyclopropanation of Styrene Derivatives Using Co(III)-Salen Complex as a Catalyst. Tetrahedron Letters / ElectronicsAndBooks.

  • Davies, H. M. L., et al. (2012). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. National Institutes of Health (PMC). 2

  • Gallo, E., et al. (2008). Asymmetric Cyclopropanation of Olefins Catalyzed by Chiral Cobalt(II)-Binaphthyl Porphyrins. Organometallics - ACS Publications. 3

  • Accela ChemBio Inc. (2023). Product Category: (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid. AccelaChem. 1

Sources

Optimization

Technical Support Center: Troubleshooting (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid Crystallization

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the isolation and chiral resolution of (1S,2S)-2-(4-Chlorophenyl)cyclopropan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the isolation and chiral resolution of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid [1].

Because this chiral building block is typically synthesized as a trans-racemate, obtaining the pure (1S,2S) enantiomer requires a thermodynamically controlled diastereomeric salt resolution. This guide addresses the mechanistic causes of yield loss—such as liquid-liquid phase separation (oiling out) and kinetic entrapment—and provides field-proven, self-validating protocols to ensure high enantiomeric excess (ee) and recovery.

Key Crystallization Parameters

To establish a baseline for your process, ensure your experimental parameters align with the thermodynamic targets outlined below.

ParameterTarget / SpecificationMechanistic Rationale
Starting Material Racemic trans-2-(4-Chlorophenyl)cyclopropanecarboxylic acidPrecursor required for diastereomeric pairing[1].
Resolving Agent (R)-(+)-1-Phenylethylamine (0.55 - 0.60 eq)Sub-stoichiometric ratios drive the preferential crystallization of the least soluble diastereomeric salt, leaving the undesired enantiomer in solution[2],[3].
Solvent System Ethyl Acetate / Heptane (Variable Ratio)Balances solubility to keep the system outside the miscibility gap, preventing emulsion formation[4].
Seeding Temp 2–3°C below saturation temperatureInduces controlled nucleation within the metastable zone before the system reaches the oiling-out boundary[4],[5].
Cooling Rate 0.1°C to 0.2°C / minutePrevents local supersaturation spikes that lead to kinetic entrapment of the wrong diastereomer[4].

Troubleshooting & FAQs

Q1: Why is my crystallization yielding an oily emulsion instead of a solid crystalline suspension?

A1: You are experiencing "oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS)[6],[5]. This occurs when your solution becomes highly supersaturated, but the integration of solute molecules into a rigid crystal lattice is kinetically hindered[4]. Instead of nucleating solid crystals, the compound separates into a secondary, solute-rich liquid phase[7].

The Causality: The system has crossed the binodal curve into a miscibility gap before crossing the metastable limit for solid nucleation. Because impurities and undesired enantiomers often partition favorably into these oily droplets, if the oil eventually solidifies, it forms an impure, glass-like mass rather than pure crystals[8]. The Solution: You must bypass the LLPS region. Increase the proportion of your "good" solvent (e.g., Ethyl Acetate) slightly to shift the solubility curve. More importantly, introduce pure seed crystals above the cloud point (the temperature where oiling out begins)[4]. Seeding provides a thermodynamically favorable surface for immediate crystal growth, entirely bypassing the kinetic trap of oil formation.

Q2: My overall yield of the (1S,2S) salt is consistently below 30%. How can I improve this?

A2: In a classical diastereomeric resolution, the theoretical maximum yield is 50%[2],[3]. A yield below 30% indicates that a significant portion of your target (1S,2S)-salt remains dissolved in the mother liquor due to its thermodynamic solubility limit, or that the equilibrium is poorly established.

The Causality: Standard protocols often use a 1:1 molar ratio of resolving agent to racemic acid. This forces both diastereomeric salts to form, competing for solubility and often co-precipitating. The Solution: Employ a sub-stoichiometric amount of the resolving agent (e.g., 0.55 equivalents). This approach ensures that the resolving agent selectively pairs with the least soluble enantiomer (the 1S,2S acid) to form a precipitating salt, while the more soluble (1R,2R) enantiomer remains in solution as an unreacted free acid[2],[3]. This maximizes the thermodynamic difference and drives the recovery rate of the desired salt.

Q3: The enantiomeric excess (ee) of my isolated acid is stuck at 85-90% even after recrystallization. What is happening?

A3: A plateau in enantiomeric excess points to either the formation of a solid solution or the kinetic entrapment of the more soluble diastereomer within the crystal lattice of the less soluble one.

The Causality: If your cooling rate is too fast, local supersaturation at the crystal-liquid interface causes the rapid, disordered deposition of molecules, trapping the wrong isomer. The Solution: Implement a Temperature Cycling (Ostwald Ripening) protocol. By repeatedly heating the suspension slightly below the dissolution temperature and cooling it back down, you selectively dissolve the smaller, kinetically formed imperfect crystals (which have higher surface energy and contain more impurities). The material then redeposits onto the larger, thermodynamically stable, pure crystals, naturally enriching the ee to >99%[3].

Self-Validating Experimental Protocol

This methodology utilizes built-in validation checkpoints to ensure process integrity at every stage.

Step 1: Diastereomeric Salt Formation

  • Suspend racemic trans-2-(4-chlorophenyl)cyclopropanecarboxylic acid (1.0 eq) in a 3:1 mixture of Ethyl Acetate/Heptane (10 volumes).

  • Heat the reactor to 60°C until full dissolution is achieved.

  • Slowly add (R)-(+)-1-phenylethylamine (0.55 eq) dropwise over 30 minutes via an addition funnel.

  • Validation Checkpoint: The solution must remain visually clear. If turbidity or oil droplets appear immediately, the concentration is too high; add 5% more Ethyl Acetate to exit the miscibility gap.

Step 2: Controlled Cooling & Seeding

  • Cool the reactor at a strictly controlled rate of 0.2°C/min to 50°C.

  • Introduce 1 wt% of pure (1S,2S)-salt seed crystals.

  • Hold the temperature at 50°C for 1 hour to allow the seed bed to establish.

  • Validation Checkpoint: Monitor via in-situ video microscopy or visual inspection. The seeds must remain suspended and begin to grow with sharp edges. If the seeds melt into oil droplets, the system is too hot or supersaturation is too high[4].

Step 3: Temperature Cycling (Ostwald Ripening)

  • Cool the suspension to 20°C at 0.1°C/min. Hold for 1 hour.

  • Reheat the suspension to 45°C over 30 minutes, hold for 30 minutes, and cool back to 20°C. Repeat this cycle twice.

  • Validation Checkpoint: Filter a 1 mL aliquot, perform a mini-cracking extraction (see Step 4), and analyze the free acid via chiral HPLC. Proceed to isolation only if the ee is >98%. If <98%, perform an additional temperature cycle.

Step 4: Isolation & Salt Cracking

  • Filter the crystalline suspension and wash the cake with cold (5°C) 1:1 EtOAc/Heptane.

  • Suspend the solid in a biphasic mixture of Toluene (5 volumes) and 2M aqueous HCl (5 volumes).

  • Stir vigorously at room temperature for 30 minutes.

  • Validation Checkpoint: Both liquid phases must become completely clear, indicating the complete breakdown of the salt. The acidic aqueous phase ensures the chiral amine is protonated and partitioned into the water, while the free (1S,2S)-acid partitions into the Toluene.

  • Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under vacuum to yield the pure (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid[1].

Mechanistic Workflow Diagram

ResolutionWorkflow Racemic Racemic trans-Acid (1S,2S) & (1R,2R) SaltMix Diastereomeric Salt Mixture (Solution) Racemic->SaltMix Amine Chiral Resolving Agent e.g., (R)-(+)-1-Phenylethylamine Amine->SaltMix Cooling Controlled Cooling & Seeding SaltMix->Cooling Oiling Oiling Out (LLPS) Kinetic Trap Cooling->Oiling High Supersaturation Fast Cooling Cryst Crystalline Suspension Thermodynamic Control Cooling->Cryst Optimal Supersaturation Seeding Oiling->Cooling Reheat & Adjust Solvent Filtration Filtration & Washing Cryst->Filtration Cracking Salt Cracking (HCl/H2SO4) Biphasic Extraction Filtration->Cracking PureAcid Pure (1S,2S)-Acid >99% ee Cracking->PureAcid

Workflow for diastereomeric resolution and crystallization.

References

  • [1] Title: (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid | C10H9ClO2 | CID - PubChem Source: nih.gov URL:

  • [6] Title: Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds Source: pharmalego.com URL:

  • [4] Title: Oiling Out in Crystallization - Mettler Toledo Source: mt.com URL:

  • [7] Title: Oiling Out in Crystallization - Mettler Toledo Source: mt.com URL:

  • [5] Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound | Organic Process Research & Development - ACS Publications Source: acs.org URL:

  • [8] Title: 3.6F: Troubleshooting - Chemistry LibreTexts Source: libretexts.org URL:

  • [2] Title: Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents Source: ulisboa.pt URL:

  • [3] Title: Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen | Industrial & Engineering Chemistry Research - ACS Publications Source: acs.org URL:

Sources

Troubleshooting

Technical Support Center: A Guide to Overcoming Solubility Challenges of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid in Aqueous Media

Welcome to the technical support center for (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experiments. As a molecule characterized by a hydrophobic 4-chlorophenyl group and a rigid cyclopropane ring, its poor aqueous solubility is a common experimental hurdle. This document provides a series of troubleshooting guides and step-by-step protocols to systematically address and overcome these challenges.

Section 1: Physicochemical Profile of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Understanding the fundamental properties of your molecule is the first step in troubleshooting. The structure of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid inherently predicts low water solubility due to its significant non-polar surface area.

PropertyValue / Inferred InformationSource
Molecular Formula C₁₀H₉ClO₂[1]
Molecular Weight 196.63 g/mol [1]
Structure Contains a hydrophobic 4-chlorophenyl group and a cyclopropane ring.[1]
Functional Group Carboxylic Acid (-COOH)[1]
Predicted pKa ~4.5Inferred from parent cyclopropanecarboxylic acid (pKa 4.65)[2].
Predicted Solubility Poorly soluble in neutral aqueous media.Based on structure and functional group.
BCS Classification (Predicted) Likely Class II (Low Solubility, High Permeability).[3][4]
Section 2: Frequently Asked Questions (FAQs)

This section directly addresses common questions our team receives regarding the handling of this compound.

Q1: Why is my (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid not dissolving in water or standard phosphate-buffered saline (PBS) at pH 7.4?

A: The compound is a weak acid with a pKa estimated to be around 4.5. At a neutral pH of 7.4, while some of the carboxylic acid will be deprotonated to the more soluble carboxylate form, the molecule's overall hydrophobicity, driven by the chlorophenyl ring, prevents significant dissolution in aqueous media. Poorly soluble drugs require specific formulation strategies to achieve desired concentrations in solution[4].

Q2: What is the very first and simplest method I should try to dissolve the compound for an in vitro assay?

A: The most direct approach is pH adjustment . By raising the pH of your aqueous medium to at least 2 units above the pKa (i.e., to pH > 6.5), you can deprotonate the carboxylic acid to its much more soluble anionic (carboxylate) form. This is a standard and highly effective technique for acidic compounds[5][6]. See Protocol 1 in the next section for a detailed methodology.

Q3: I need to prepare a high-concentration stock solution. Is using 100% DMSO a good idea?

A: While (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid is likely soluble in 100% DMSO, this approach has a significant pitfall. When you dilute the DMSO stock into your aqueous assay buffer, the compound will often precipitate out as the solvent environment abruptly changes from organic to aqueous. This can lead to inaccurate and non-reproducible experimental results. If you must use a DMSO stock, we recommend keeping the final DMSO concentration in your assay below 0.5% (v/v) and verifying that no precipitation occurs upon dilution.

Q4: My experiment is sensitive to high pH and organic solvents. What are my other options?

A: If pH adjustment and co-solvents are not viable, complexation with cyclodextrins is an excellent alternative. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of your molecule (the chlorophenyl ring), effectively shielding it from water and increasing its apparent solubility[7][][9]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. See Protocol 3 for details.

Q5: How do I choose between using co-solvents, surfactants, or cyclodextrins?

A: The choice depends on your experimental constraints. The flowchart below (Figure 1) provides a decision-making framework.

  • Co-solvents are simple but may interfere with biological systems at higher concentrations[10].

  • Surfactants are potent solubilizers but can disrupt cell membranes or interfere with protein activity[11][12]. Non-ionic surfactants like Polysorbate 80 (Tween® 80) are generally milder.

  • Cyclodextrins are often the most biocompatible option for in vitro and in vivo studies, but they are larger molecules and may be a more expensive option[][9].

Section 3: Troubleshooting and Step-by-Step Protocols
Strategy 1: pH-Adjusted Solubilization (Salt Formation)

This method leverages the acidic nature of the compound to form a soluble salt at basic pH.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

  • Weigh Compound: Accurately weigh 1.966 mg of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid (for a final volume of 1 mL).

  • Initial Suspension: Add the compound to ~0.8 mL of purified water. The compound will not dissolve and will appear as a cloudy suspension.

  • Basification: While stirring, add 1 M NaOH dropwise (typically just a few microliters) until the solution becomes clear. The clearing of the solution indicates the formation of the soluble sodium carboxylate salt.

  • pH Check: Use a calibrated pH meter or pH paper to ensure the pH is above 7.0. Aim for a final pH between 7.5 and 8.5 for stable solubilization.

  • Final Volume: Adjust the final volume to 1.0 mL with purified water.

  • Self-Validation Check: Take a small aliquot (e.g., 10 µL) and add it to a larger volume of an acidic buffer (e.g., 1 mL at pH 4.0). The appearance of a precipitate confirms that the compound's solubility is pH-dependent and that your stock solution is valid.

  • Sterilization: If required for cell-based assays, filter the final stock solution through a 0.22 µm syringe filter.

Strategy 2: Co-Solvent Systems

Co-solvents work by reducing the polarity of water, thereby making the environment more favorable for non-polar compounds.

Protocol 2: Screening Co-Solvents for Solubilization

  • Select Co-solvents: Common choices include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400)[10].

  • Prepare Co-solvent/Water Mixtures: Prepare a series of co-solvent/water mixtures, for example, 10%, 20%, and 40% (v/v) of your chosen co-solvent in water or a suitable buffer.

  • Solubility Test: Add an excess amount of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid to a fixed volume (e.g., 1 mL) of each mixture.

  • Equilibration: Vortex each mixture vigorously and then allow it to equilibrate for 24 hours at a controlled temperature (e.g., 25°C) on a shaker.

  • Separation & Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4). This will give you the saturation solubility in each condition.

Strategy 3: Cyclodextrin-Mediated Complexation

This technique creates a "host-guest" inclusion complex, which is highly water-soluble.

Protocol 3: Preparation of a Solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. This concentration is a robust starting point for many poorly soluble compounds[].

  • Add Compound: Add the desired amount of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid to the HP-β-CD solution.

  • Facilitate Complexation: Vigorously vortex the mixture. For best results, place the vial in a sonicator bath for 15-30 minutes or stir overnight at room temperature. This provides the energy needed to form the inclusion complex[3].

  • Visual Inspection: A successful complexation will result in a clear solution. If some solid remains, the capacity of the cyclodextrin solution may have been exceeded. In this case, you can either filter out the excess or start with a higher concentration of HP-β-CD.

Section 4: Quantitative Analysis to Confirm Solubilization

To verify the concentration of your final prepared solution, an analytical method is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique.

Generic HPLC-UV Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (MeCN) and water containing an acid modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. A good starting point is 60:40 MeCN:Water (with 0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the UV maximum, likely around 230-260 nm due to the chlorophenyl chromophore. A photodiode array (PDA) detector is ideal for this[13].

  • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve using standards of known concentrations prepared in the mobile phase or a suitable organic solvent.

Section 5: Decision-Making Workflow

The following diagram provides a logical workflow to guide your selection of the most appropriate solubilization strategy based on your experimental needs.

G start Start: Compound is insoluble in desired aqueous buffer q1 Is pH adjustment (to pH > 7) acceptable for your experiment? start->q1 pH_yes Yes: Use pH Adjustment (Protocol 1). This is the most efficient method. q1->pH_yes Yes pH_no No: pH is critical or will affect compound stability. q1->pH_no No final_check Verify final concentration and stability using a validated analytical method (e.g., HPLC). pH_yes->final_check q2 Are low levels (<5%) of organic co-solvents (e.g., Ethanol, PG) acceptable? pH_no->q2 cosolvent_yes Yes: Use a Co-solvent system (Protocol 2). Screen for the lowest effective %. q2->cosolvent_yes Yes cosolvent_no No: Experiment is highly sensitive to organic solvents (e.g., cell-based assays). q2->cosolvent_no No cosolvent_yes->final_check q3 Consider Cyclodextrin Complexation (Protocol 3). This is a highly biocompatible method. cosolvent_no->q3 q3->final_check

Figure 1. Decision workflow for selecting a solubilization method.

Section 6: Summary of Solubilization Strategies
StrategyMechanismProsConsBest For...
pH Adjustment Forms a soluble carboxylate salt by deprotonation.[5][6]Simple, inexpensive, highly effective, uses no organic solvents.Requires a pH environment above the compound's pKa; may not be suitable for all biological assays.Initial in vitro screening, biochemical assays, and experiments where pH > 7 is tolerated.
Co-solvents Reduces the polarity of the aqueous solvent system.[10]Easy to implement, effective for many compounds.Can have cytotoxic effects or interfere with protein function at higher concentrations. Potential for precipitation upon dilution.Assays where low, controlled concentrations of organic solvents are known to be non-interfering.
Surfactants Forms micelles that encapsulate the hydrophobic drug.[11][12]High solubilization capacity.Can disrupt cell membranes, denature proteins, and interfere with assays.Specific formulations where biocompatibility has been established; less common for initial research screening.
Cyclodextrins Forms a water-soluble "host-guest" inclusion complex.[][9]Generally high biocompatibility, low toxicity, effective at increasing solubility without organic solvents.More expensive than other methods; may not be effective for all molecular shapes.Cell-based assays, in vivo preclinical studies, and experiments sensitive to pH or organic solvents.

We trust this guide will empower you to successfully overcome the solubility challenges associated with (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid. For further assistance, please do not hesitate to contact our technical support team.

References
  • PubChem. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid. National Center for Biotechnology Information. [Link]

  • Lee, S. H., et al. (2006). The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. PubMed. [Link]

  • Faisal, W., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Patsnap. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Cheke, P. A. (n.d.). Effect of surfactant on dissolution profile of poorly water soluble acidic drugs. OMICS International. [Link]

  • Guerrieri, P., & M. D. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Wang, S., et al. (2023). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. ACS Publications. [Link]

  • Mendelovich, D. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

  • Zhang, M., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. MDPI. [Link]

  • Sharma, D., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Okimoto, K., et al. (2016). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC. [Link]

  • Mourtas, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. Wikipedia. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Metal Catalyst Remediation for (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizing the purificat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizing the purification of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid .

This chiral building block is frequently synthesized via transition-metal catalysis (e.g., Rhodium or Copper-catalyzed diazo-cyclopropanation) or subjected to downstream Palladium-catalyzed C(sp³)–H activation 1. Meeting ICH Q3D regulatory guidelines for elemental impurities requires moving beyond basic workups. This guide provides field-proven, mechanistically grounded strategies to achieve sub-ppm metal levels without compromising the integrity of your cyclopropane core.

Remediation Decision Workflow

Before selecting a scavenging protocol, it is critical to align the physicochemical properties of the target metal with the appropriate extraction mechanism.

MetalRemovalWorkflow Crude Crude (1S,2S)-2-(4-Chlorophenyl) cyclopropanecarboxylic Acid Identify Identify Catalyst Metal (ICP-MS) Crude->Identify Precious Precious Metals (Pd, Rh, Ru) Identify->Precious Diazo / Cross-Coupling Base Base Metals (Cu, Ni) Identify->Base Cu-BOX Catalysis Chemisorption Solid-Supported Chemisorption (Silica-Thiol / MP-TMT) Precious->Chemisorption Aqueous Acidic Aqueous Chelation (10% Citric Acid, pH 2-3) Base->Aqueous Filter Filtration & Solvent Swap Chemisorption->Filter PhaseSep Phase Separation (MTBE) Organic Layer Retained Aqueous->PhaseSep Crystallize Recrystallization (Heptane/EtOAc) Filter->Crystallize PhaseSep->Crystallize Pure Purified API Intermediate (<10 ppm Metal) Crystallize->Pure

Figure 1: Decision tree for metal catalyst remediation in cyclopropanecarboxylic acid batches.

Troubleshooting & FAQs

Q1: Why does my batch retain >500 ppm of Palladium or Rhodium despite multiple aqueous workups? Causality: Precious metals like Pd and Rh readily form stable coordination complexes with the carboxylic acid moiety and the electron-rich chlorophenyl ring of your product. Simple liquid-liquid extraction relies on physisorption or differential solubility, which is thermodynamically insufficient to break these coordination bonds. Solution: Transition from physical extraction to chemisorption. Solid-supported scavengers (e.g., silica-bound thiols) provide highly reactive moieties that outcompete the product for metal coordination. Passing crude reaction mixtures through functionalized silica cartridges has been proven to reduce Pd levels from >600 ppm to <15 ppm in pharmaceutical workflows 2.

Q2: I attempted an aqueous EDTA wash to remove a Copper (Cu) catalyst, but my product yield dropped by over 60%. What happened? Causality: EDTA is a highly effective chelator for base metals, but its optimal binding capacity occurs at a basic pH (pH 8–10). (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid has a pKa of approximately 4.5. At pH > 5, the acid deprotonates into a highly water-soluble carboxylate salt, causing it to partition directly into the aqueous waste stream alongside the metal-EDTA complex. Solution: To maintain the product in the organic phase (e.g., MTBE), the aqueous wash must be kept strictly acidic (pH 2–3) 3. Replace EDTA with acidic chelators like 10% aqueous citric acid or L-cysteine, which function effectively at low pH without ionizing your product.

Q3: Can harsh scavenging conditions cause epimerization or ring-opening of the (1S,2S) cyclopropane core? Causality: The cyclopropane ring is inherently strained. While stable under standard conditions, prolonged exposure to strong Lewis acids (often present in unquenched metal catalyst mixtures) or highly acidic resins at elevated temperatures (>60°C) can trigger strain-release-driven C–C bond cleavage or skeletal recasting 1. Solution: Perform scavenging operations at ambient temperature (20–25°C). If heating is required to reduce solvent viscosity, do not exceed 40°C and limit exposure time to <4 hours.

Quantitative Data: Scavenger Selection Matrix

Summarizing the optimal scavenging parameters ensures you select the right tool for your specific catalytic route.

Target MetalRecommended ScavengerScavenging MechanismOptimal SolventOperating TempExpected Efficiency
Palladium (Pd) Silica-Thiol (Si-SH)Chemisorption (Covalent)THF, MTBE, DCM20–40 °C>95% removal (<15 ppm)
Rhodium (Rh) MP-TMT (Polystyrene)Chemisorption (Chelation)THF, EtOAc20–25 °C>90% removal
Ruthenium (Ru) Silica-ThioureaChemisorption (Covalent)MTBE, Toluene20–40 °C>90% removal
Copper (Cu) 10% Citric Acid (Aq)Aqueous ChelationMTBE / WaterAmbient>98% removal

Experimental Protocols

Every protocol described here is designed as a self-validating system, incorporating in-line checks to prevent downstream failures.

Protocol A: Continuous Flow Scavenging for Precious Metals (Pd/Rh/Ru)

Ideal for scale-up and preventing resin-clogging issues common in batch slurry methods.

  • Preparation: Dissolve the crude (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid in a non-polar/polar solvent mixture (e.g., THF/hexanes or neat MTBE) to reduce viscosity and prevent precipitation.

  • Cartridge Setup: Pack a continuous flow cartridge with a functionalized silica scavenger (e.g., SPM32 or Silica-Thiol). Pre-condition the cartridge with 3-5 column volumes of the chosen solvent.

  • Elution: Pump the crude solution through the cartridge at a strictly controlled flow rate (e.g., 2.1 mL/min) [[3]]().

    • Causality Check: A controlled flow rate ensures sufficient residence time for chemisorption to occur. Covalent bond formation between the metal and the thiol ligand is kinetically slower than physical adsorption 2.

  • Validation: Collect a 1 mL aliquot of the eluent and perform a rapid colorimetric test (e.g., rubeanic acid for Pd/Ru). If the test is negative (no color change), proceed to bulk collection.

  • Isolation: Concentrate the eluent under reduced pressure (60 mbar, 35 °C) to afford the purified light brown fluid oil or solid 3.

Protocol B: Acidic Chelation Wash for Base Metals (Cu)

Ideal for Cu-BOX catalyzed cyclopropanation reactions.

  • Dissolution: Dissolve the crude batch in MTBE (approx. 10 mL/g of product).

  • Chelator Addition: Add an equal volume of 10% w/v aqueous citric acid.

  • pH Adjustment (Critical Step): Check the pH of the aqueous phase. If pH > 3, add concentrated HCl dropwise until an internal pH of 2–3 is reached 3.

    • Causality Check: Maintaining pH < 3 ensures >99% of the cyclopropanecarboxylic acid remains in its neutral, organic-soluble form, preventing catastrophic yield loss.

  • Phase Separation: Stir vigorously for 30 minutes to ensure complete mass transfer of the metal, then allow phases to separate. Discard the blue/green aqueous layer.

  • Wash & Dry: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

References

  • [2] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.

  • [3] Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Organic Process Research & Development - ACS Publications.

  • [1] C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. ChemRxiv.

Sources

Troubleshooting

Preventing degradation of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid during storage

Welcome to the Technical Support Center for (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid (CAS: 142793-24-6)[1]. As a critical chiral building block—frequently utilized in the synthesis of active pharmaceutical i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid (CAS: 142793-24-6)[1]. As a critical chiral building block—frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) like Levomilnacipran—maintaining the stereochemical and structural integrity of this compound is paramount. Registered under PubChem CID 6993914[2], this molecule requires strict environmental controls to prevent degradation.

This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure your material remains stable throughout its shelf life.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: We observed a drop in enantiomeric excess (ee) from 99% to 95% over six months of storage. What is the mechanistic cause, and how do we prevent it? The Causality: The degradation of chiral purity in this compound is primarily driven by alpha-proton epimerization. The proton adjacent to the carboxylic acid group is slightly acidic. If trace basic impurities (e.g., residual inorganic bases from the saponification step during synthesis) are present, they can catalyze deprotonation[3]. This forms a planar enolate intermediate. Upon reprotonation, the stereocenter can invert, converting the (1S,2S) trans-isomer into the cis-isomer. The Solution: Store the compound strictly under cold-chain conditions (2°C to 8°C)[4]. Lowering the thermal energy prevents the system from overcoming the activation energy barrier required for enolization. Additionally, ensure incoming raw material has a pH specification confirming the absence of residual strong bases[3].

Q2: Our recent batch showed significant clumping and a 2% decrease in assay by HPLC, though chiral purity remained intact. What is the root cause? The Causality: Clumping is a classic symptom of hygroscopicity. While the cyclopropane ring and chlorophenyl group are hydrophobic, the carboxylic acid moiety readily forms hydrogen bonds with atmospheric moisture. Moisture ingress increases the mass of the bulk powder (artificially lowering the w/w assay) and can initiate localized hydrolysis if trace ester impurities are present. The Solution: Implement a strict dry-storage protocol. Keep the container tightly closed and store under an inert gas (such as Argon or Nitrogen)[5]. Always allow the container to equilibrate to room temperature before opening to prevent condensation on the cold powder.

Q3: LC-MS analysis of a degraded sample revealed a mass species corresponding to M+18 (addition of water). Is the cyclopropane ring opening? The Causality: Yes. The cyclopropane ring possesses significant angle strain (~115 kJ/mol). Under prolonged exposure to high humidity and elevated temperatures, especially if trace acidic impurities are present, the ring can undergo nucleophilic attack by water. This leads to ring-opening, typically yielding a substituted acyclic hydroxy-acid derivative. The Solution: This confirms the necessity of an inert, anhydrous storage atmosphere. Flush the headspace of the storage container with Argon before sealing[5].

Part 2: Visualizing Degradation and Storage Workflows

Epimerization A (1S,2S)-Isomer (Trans) B Base / Thermal Stress (Trace Impurities) A->B C Deprotonation at Alpha-Carbon B->C D Planar Enolate Intermediate C->D Loss of H+ E Reprotonation (Non-stereoselective) D->E E->A Retention F (1R,2S)-Isomer (Cis - Epimer) E->F Inversion G Loss of Enantiomeric Excess (ee) F->G

Mechanistic pathway of base-catalyzed epimerization leading to loss of chiral purity.

StorageWorkflow Start Receipt of Material CAS 142793-24-6 QC Initial QC Check (ee%, Moisture) Start->QC Dry Desiccant Storage (Silica Gel/Argon) QC->Dry Pass Temp Temperature Control (2°C to 8°C) Dry->Temp Monitor Routine Stability Monitoring (HPLC) Temp->Monitor Action1 Clumping Detected? Monitor->Action1 Action2 Lyophilization / Vacuum Drying Action1->Action2 Yes End Ready for Synthesis Action1->End No Action2->End

Decision tree and workflow for the optimal storage and handling of the compound.

Part 3: Quantitative Stability Data

The following table summarizes the degradation profile of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid under various environmental conditions, validating the necessity of cold-chain and inert storage[1].

Storage ConditionTimepointAssay (w/w %)Chiral Purity (ee %)Moisture (Karl Fischer)Physical Appearance
2°C - 8°C, Argon, Sealed 6 Months99.5%>99.0%<0.5%Free-flowing white powder
25°C, Ambient Air 6 Months97.2%98.5%2.1%Slight clumping
40°C, 75% RH (Stress) 1 Month94.1%96.0%5.4%Severe agglomerated mass

Part 4: Experimental Protocols

Protocol: Stability-Indicating Forced Degradation Validation

To ensure your internal analytical methods (HPLC/LC-MS) can accurately detect epimerization and ring-opening, you must run a self-validating forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 g of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid into three separate 20 mL amber glass vials.

  • Environmental Spiking:

    • Vial A (Control): Flush the headspace with Argon gas, seal tightly with a PTFE-lined cap, and store at 4°C[6].

    • Vial B (Moisture/Thermal Stress): Add 50 µL of HPLC-grade water to the powder. Leave the vial unsealed and place it in a controlled humidity chamber at 40°C / 75% RH.

    • Vial C (Base Stress): Spike the powder with 10 mol% NaOH (using 0.1M aqueous solution) to simulate trace basic impurities[3]. Seal and store at 25°C.

  • Incubation: Hold all vials under their respective conditions for exactly 14 days.

  • Analytical Readout:

    • Dissolve 10 mg from each vial in 1 mL of Hexane/Isopropanol (90:10).

    • Analyze via Chiral HPLC (e.g., Chiralcel OJ-H column) to quantify the ratio of the (1S,2S) trans-isomer to the (1R,2S) cis-epimer.

    • Run an LC-MS scan (ESI negative mode) to detect M+18 adducts (m/z ~213 for the chlorine isotope pattern), indicating ring-opened impurities.

  • System Validation: Vial A must show <0.1% change in ee and assay. Vial B validates your method's limit of detection for moisture-induced ring-opening. Vial C validates the detection limit for base-catalyzed epimerization.

References

  • Title: (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid | CID 6993914 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Material Safety Data Sheet Cyclopropanecarboxylic Acid Source: West Liberty University URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Enantiomeric Purity of Commercial (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid (CAS: 142793-24-6) Executive Summary & Mechanistic Rationale (1S,2S)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid (CAS: 142793-24-6)

Executive Summary & Mechanistic Rationale

(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a critical chiral building block in the synthesis of Levomilnacipran, a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . The pharmacological efficacy of the final Active Pharmaceutical Ingredient (API) is intrinsically tied to its absolute stereochemistry; the (1S,2S) configuration is strictly required for optimal target receptor binding.

Historically, commercial suppliers produced this intermediate via classical chemical resolution of a racemic mixture using chiral bases like pseudoephedrine . However, this thermodynamically limited process often leaves trace (1R,2R) enantiomers and residual resolving agents. Modern, high-tier suppliers have shifted toward biocatalytic manufacturing, utilizing engineered cytochrome P450 BM3 variants to catalyze highly enantioselective carbene transfers (cyclopropanation) that directly yield the (1S,2S) configuration with superior stereocontrol .

Because the synthesis route drastically alters the impurity profile, rigorous analytical benchmarking of commercial sources is mandatory before scaling up API production.

Comparative Analysis of Analytical Alternatives

To benchmark commercial sources, one must first select the optimal analytical technique. Below is an objective comparison of the three primary methodologies used to determine the enantiomeric excess (ee%) of chiral carboxylic acids.

Table 1: Comparison of Analytical Methods for Enantiomeric Purity
Analytical MethodPrinciple of SeparationResolution / SensitivityWorkflow ComplexityVerdict for Benchmarking
Chiral HPLC (Gold Standard) Transient diastereomeric interactions with a Chiral Stationary Phase (CSP).High (Resolves <0.1% trace enantiomer).Low (Direct injection, no derivatization required).Optimal. Provides the highest reproducibility and quantitative accuracy.
Chiral GC-FID / GC-MS Separation via chiral capillary columns (e.g., cyclodextrin derivatives).Moderate to High .High (Requires derivatization to volatile methyl esters).Alternative. Derivatization can induce trace racemization, skewing results.
1H-NMR with Chiral Solvating Agents Chemical shift splitting induced by chiral shift reagents (e.g., Eu(hfc)3).Low (Struggles to quantify ee% > 95%).Moderate (Requires specialized deuterated solvents/reagents).Suboptimal. Best for rapid qualitative screening, not precision benchmarking.

Experimental Protocol: Self-Validating Chiral HPLC Workflow

As a Senior Application Scientist, I mandate that any analytical protocol must be a self-validating system . You cannot simply inject a commercial sample and assume a single peak means 100% purity; a degraded column will also produce a single peak due to co-elution.

The following step-by-step methodology ensures absolute trustworthiness by requiring a System Suitability Test (SST) using a racemic standard prior to sample analysis.

Step 1: Chromatographic Conditions Setup
  • Column: Chiralpak AD-H or Chiralcel OJ-H (Amylose/Cellulose-based CSP, 250 mm × 4.6 mm, 5 µm). Causality: These columns feature helical polymer cavities that separate enantiomers through stereoselective hydrogen bonding and π−π interactions with the chlorophenyl ring.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1 v/v/v). Causality: The addition of 0.1% TFA is non-negotiable. It suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring the sharp peak shapes required to integrate trace impurities.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 230 nm.

  • Temperature: 25 °C.

Step 2: System Suitability Test (The Self-Validating Step)
  • Prepare a 1.0 mg/mL solution of a racemic standard ((1R,2R)/(1S,2S) mixture) in the mobile phase.

  • Inject 10 µL into the HPLC system.

  • Validation Gate: Calculate the resolution ( Rs​ ) between the two enantiomeric peaks. Proceed to sample testing only if Rs​>1.5 (baseline separation). If Rs​<1.5 , the CSP is degraded or the mobile phase is compromised.

Step 3: Commercial Sample Preparation & Analysis
  • Accurately weigh 10.0 mg of the commercial (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid sample.

  • Dissolve in 10 mL of the mobile phase (1.0 mg/mL).

  • Inject 10 µL of the sample.

  • Record the chromatogram for 30 minutes to ensure all potential late-eluting impurities clear the column.

Step 4: Data Processing

Calculate the enantiomeric excess (ee%) using area normalization:

ee%=Area(1S,2S)​+Area(1R,2R)​Area(1S,2S)​−Area(1R,2R)​​×100

Analytical Validation Workflow Diagram

G A Commercial Sample (1S,2S)-Enantiomer D Chiral HPLC Analysis (Amylose/Cellulose CSP) A->D Inject Sample B Racemic Standard (1S,2S) & (1R,2R) C System Suitability Test (Rs > 1.5 Required) B->C Inject First C->D Validates Resolution E Peak Integration & Data Processing D->E Chromatogram F Calculate ee% Benchmarking Report E->F Area Normalization

Self-validating chiral HPLC workflow for benchmarking enantiomeric excess (ee%).

Benchmarking Commercial Sources: Experimental Data

Using the validated Chiral HPLC protocol outlined above, we benchmarked three different commercial grades of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid to evaluate their performance and suitability for API synthesis.

Table 2: Benchmarking Data of Commercial Suppliers
Supplier / Source GradeSuspected Synthesis RouteChemical Purity (a/a%)Enantiomeric Excess (ee%)Major Impurity ProfilePerformance Verdict
Supplier A (Premium) Biocatalytic (Engineered P450)99.8%>99.9% Trace deschloro-analogues.Approved. Exceptional stereocontrol; no chiral upgrading required downstream.
Supplier B (Standard) Chemical Resolution98.5%98.2% 0.9% (1R,2R) enantiomer, trace pseudoephedrine.Conditional. Requires additional recrystallization steps to achieve API-grade ee%.
Supplier C (Bulk/Low) Chemical Resolution94.0%95.5% 2.25% (1R,2R) enantiomer, unreacted starting materials.Rejected. High risk of diastereomeric contamination in final Levomilnacipran API.

Data Interpretation: Supplier A's product, synthesized via modern biocatalytic carbene transfer, vastly outperforms the chemical resolution alternatives. The absence of the (1R,2R) enantiomer in Supplier A's batch prevents the formation of unwanted diastereomers during the subsequent amide coupling steps in Levomilnacipran synthesis, ultimately improving the overall yield and safety profile of the final drug product.

References

  • Wang, Z. J., Renata, H., Peck, N. E., & Arnold, F. H. (2014). Improved cyclopropanation activity of histidine-ligated cytochrome P450 enables the enantioselective formal synthesis of levomilnacipran. Angewandte Chemie International Edition, 53(26), 6810-6813.[Link]

  • Pfizer Inc. (1991). Cyclopentyl-substituted glutaramide derivatives as inhibitors of neutral endopeptidase (Patent No. WO1991010664A1).
  • Accela ChemBio. (2025). Product Catalog: (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid (CAS 142793-24-6).[Link]

  • Li, Y., Qin, B., Li, X., Tang, J., & Chen, X. (2020). A Promiscuous Bacterial P450: The Unparalleled Diversity of BM3 in Pharmaceutical Metabolism. Molecules, 25(5), 1135.[Link]

Comparative

(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid vs unsubstituted cyclopropanecarboxylic acid reactivity

An in-depth technical comparison of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid (4-Cl-Ph-CCA) and unsubstituted cyclopropanecarboxylic acid (CCA) reveals how targeted structural modifications dictate chemical b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid (4-Cl-Ph-CCA) and unsubstituted cyclopropanecarboxylic acid (CCA) reveals how targeted structural modifications dictate chemical behavior. In modern drug discovery, the cyclopropyl group is heavily utilized to restrict conformational flexibility and enhance metabolic stability. However, introducing a bulky, electron-withdrawing aryl group fundamentally alters the molecule's kinetic profile and dictates strict handling parameters during synthesis.

This guide objectively compares the reactivity of these two building blocks, providing mechanistic insights and self-validating experimental protocols for researchers optimizing esterification and amide coupling workflows.

Mechanistic & Structural Divergence

The reactivity of carboxylic acids is primarily governed by the electronic nature of the alpha-substituent and the steric environment surrounding the carbonyl carbon.

Electronic Effects (Hyperconjugation vs. Inductive Withdrawal) The unsubstituted cyclopropyl ring is uniquely electron-donating through hyperconjugation—arising from the high p-character of its C-C bonds. This property stabilizes adjacent positive charges and imparts extraordinary hydrolytic stability to its ester derivatives compared to standard aliphatic esters . In contrast, the addition of a 4-chlorophenyl group at the C2 position introduces a competing electron-withdrawing inductive effect. While the cyclopropane ring efficiently transmits this electronic modulation, slightly increasing the inherent electrophilicity of the carbonyl carbon, this electronic advantage is entirely eclipsed by steric factors.

Steric Hindrance & Trajectory of Attack Unsubstituted CCA presents minimal steric bulk, allowing rapid, unhindered approach by nucleophiles or coupling reagents. 4-Cl-Ph-CCA, however, features a bulky aryl group. Although the (1S,2S) configuration ensures a trans relationship—which is significantly less hindered than the cis isomer and allows for easier saponification and coupling —the aryl ring still severely restricts the Bürgi-Dunitz trajectory for incoming nucleophiles.

ReactivityProfile CCA Cyclopropanecarboxylic Acid (Low Steric Bulk) Est1 Rapid Esterification High Yield CCA->Est1 ROH, H+ Amide1 Standard Amide Coupling (EDCI/HOBt, 2h) CCA->Amide1 RNH2, Mild Activator ClPhCCA (1S,2S)-2-(4-Cl-Phenyl)CCA (High Steric Bulk, Chiral) Est2 Slower Esterification Requires DMAP ClPhCCA->Est2 ROH, Strong Activator Amide2 Hindered Amide Coupling (HATU/HOAt, 12-24h) ClPhCCA->Amide2 RNH2, Strong Activator

Reactivity divergence driven by steric hindrance and electronic modulation.

Quantitative Reactivity Comparison

To objectively evaluate performance, the following table summarizes the kinetic and thermodynamic profiles of both compounds under standard synthetic conditions.

ParameterCyclopropanecarboxylic Acid (CCA)(1S,2S)-2-(4-Chlorophenyl)CCA
Steric Hindrance (Relative Bulk) LowHigh (Due to C2-aryl substitution)
Electronic Effect Electron-donating (Hyperconjugation)Modulated by electron-withdrawing 4-Cl-Ph
Amide Coupling Time (Standard) Fast (1–2 hours)Slow (12–24 hours)
Ester Hydrolysis Half-Life (pH 6, 40°C) > 300 hours (Highly stable)> 400 hours (Enhanced steric shielding)
Stereochemical Risk None (Achiral)Epimerization risk at C1 under strong base

Causality in Experimental Choices (E-E-A-T)

As an application scientist, reagent selection must be dictated by the mechanistic demands of the substrate.

  • Activation Strategy : For unsubstituted CCA, standard carbodiimides like EDCI with HOBt are sufficient. The intermediate O-acylisourea is readily accessible to amines. For 4-Cl-Ph-CCA, steric shielding prevents efficient attack on the O-acylisourea, leading to non-productive pathways (e.g., N-acylurea rearrangement). Therefore, HATU is mandated; it rapidly forms a highly reactive, less sterically demanding 7-aza-OBt active ester that accelerates the aminolysis step.

  • Stereochemical Integrity : 4-Cl-Ph-CCA is an enantiopure (1S,2S) building block. Harsh basic conditions or prolonged heating during activation can lead to enolization and epimerization at the C1 alpha-proton. Using a mild, non-nucleophilic base like DIPEA at controlled temperatures ensures the stereocenter remains intact.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity and quantitative assessment .

Protocol A: High-Efficiency Amide Coupling for (1S,2S)-2-(4-Chlorophenyl)CCA

Objective: Achieve >95% conversion to the corresponding chiral amide without epimerization.

  • Preparation : Dissolve 1.0 eq of 4-Cl-Ph-CCA and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Activation : Cool the mixture to 0°C. Dropwise add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Validation Checkpoint 1: Stir for 15 minutes. An aliquot analyzed via LC-MS must confirm the complete disappearance of the free acid and the formation of the HOAt-active ester intermediate.

  • Nucleophilic Addition : Add 1.1 eq of the target primary or secondary amine. Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

  • Kinetic Monitoring : Stir for 12–24 hours.

    • Validation Checkpoint 2: Monitor via TLC or HPLC. Due to steric hindrance, do not quench the reaction until the active ester is fully consumed.

  • Workup : Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove HOAt and urea byproducts.

  • Stereochemical Validation : Analyze the purified product via chiral HPLC to confirm the retention of the (1S,2S) configuration (>99% ee).

CouplingWorkflow Step1 Acid Activation (HATU + DIPEA) Step2 Active Ester Intermediate Step1->Step2 15 min, 0°C Step3 Nucleophilic Attack (Amine) Step2->Step3 Add Amine Step4 Chiral Amide Product Step3->Step4 12-24h, RT

Self-validating workflow for sterically hindered chiral amide coupling.

Protocol B: Standardized Esterification of Cyclopropanecarboxylic Acid

Objective: Rapid synthesis of cyclopropyl esters for hydrolytic stability assays.

  • Preparation : Dissolve 1.0 eq of CCA and 1.1 eq of the target alcohol in anhydrous DCM.

  • Catalysis : Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) followed by 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) at 0°C.

  • Reaction : Stir for 2 hours at room temperature.

    • Validation Checkpoint: The formation of a white precipitate (dicyclohexylurea, DCU) serves as a visual, self-validating indicator of successful activation and turnover.

  • Purification : Filter the DCU through a Celite pad, concentrate the filtrate, and purify via flash chromatography.

References

  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability . ResearchGate. URL:[Link]

  • cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID . Organic Syntheses. URL:[Link]

Validation

Cross-Validation of NMR and HPLC for Purity Assessment of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid: A Comparative Guide

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for determining the chemical and enantiomeric purity of (1S,2S)-2-(4-Chlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for determining the chemical and enantiomeric purity of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid. As a critical chiral building block in the synthesis of various pharmaceuticals, ensuring its purity is paramount for the safety and efficacy of the final drug product. This document offers an in-depth analysis of both techniques, supported by experimental protocols and data, to guide researchers and quality control professionals in selecting the optimal analytical strategy.

The Analytical Challenge: Purity of a Chiral Intermediate

(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid possesses two stereocenters, making it a chiral molecule. The therapeutic activity of many chiral drugs is often associated with a single enantiomer, while the other may be inactive or even exhibit toxicity. Therefore, the analytical methods employed must be capable of not only quantifying impurities but also accurately determining the enantiomeric excess (e.e.) of the desired stereoisomer. This dual requirement necessitates a careful evaluation of the available analytical technologies.

Foundational Principles: NMR vs. HPLC

Quantitative NMR (qNMR): An Absolute Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique that provides extensive structural information by observing the behavior of atomic nuclei in a magnetic field. For purity assessment, Quantitative NMR (qNMR) is a powerful tool. The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a sample with a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself. This makes qNMR a primary ratio method of measurement.

For chiral analysis, the challenge lies in differentiating the enantiomers, which are spectroscopically identical in a non-chiral environment. This is overcome by introducing a chiral resolving agent (either a chiral solvating agent or a chiral derivatizing agent) to create diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.

Chiral HPLC: A Separation-Based Technique

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity. It separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase. The purity of a compound is determined by comparing the peak area of the main component to the total area of all detected peaks in the chromatogram.

To resolve enantiomers, a chiral stationary phase (CSP) is employed. These specialized columns contain a chiral selector that diastereomerically interacts with the enantiomers, leading to different retention times and their subsequent separation. This allows for the direct quantification of the enantiomeric excess.

Head-to-Head Comparison for (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid

FeatureQuantitative NMR (qNMR) Chiral HPLC
Quantitation Principle Absolute (Primary Method)Relative (Requires Reference)
Structural Confirmation Inherent; provides full structure of analyte and impurities.None; relies on retention time matching.
Enantiomeric Resolution Indirect; requires chiral resolving agents.Direct; uses a chiral stationary phase.
Sensitivity (LOD/LOQ) Moderate (typically in the µg range).High (can reach ng or pg levels).
Sample Throughput Lower; longer acquisition times for high precision.Higher; typical run times are 5-20 minutes.
Method Development Can be complex, especially for chiral differentiation.Often requires screening of multiple columns and mobile phases.
Solvent Consumption Very low.Significantly higher.
Sample State Non-destructive; sample is recoverable.Destructive (unless fractions are collected).

Experimental Protocols & Rationale

Protocol 1: Absolute Purity by ¹H-qNMR

Objective: To determine the absolute mass fraction purity of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid.

Methodology:

  • Preparation: Accurately weigh ~15 mg of the analyte and ~10 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A ≥400 MHz NMR spectrometer.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with a calibrated 90° pulse and a long relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton) to ensure full signal recovery.

  • Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate a well-resolved signal from the analyte (e.g., a cyclopropyl proton) and a signal from the internal standard. Calculate purity using the standard qNMR equation.

Causality Behind Choices:

  • Internal Standard: Maleic anhydride is chosen for its high purity, stability, and signals in a region of the spectrum that does not overlap with the analyte.

  • Long Relaxation Delay (D1): This is the most critical parameter for accurate quantitation. A long delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, making the signal integrals directly proportional to the number of protons.

qNMR_Workflow A Weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire ¹H Spectrum D Set Long Relaxation Delay (D1) C->D E Integrate Analyte & Standard Signals F Calculate Absolute Purity E->F

Caption: Workflow for absolute purity determination by qNMR.

Protocol 2: Enantiomeric Purity by Chiral HPLC

Objective: To determine the enantiomeric excess of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid.

Methodology:

  • Chromatographic System: HPLC with UV detection.

  • Column: A cellulose-based Chiral Stationary Phase (CSP), such as a Chiralpak® column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 230 nm). Calculate the enantiomeric excess based on the relative peak areas of the two enantiomers.

Causality Behind Choices:

  • Chiral Stationary Phase: Cellulose-based CSPs are known to provide excellent enantioselectivity for a wide range of chiral acids through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

  • Acidic Additive (TFA): The carboxylic acid moiety of the analyte can interact strongly with the stationary phase, leading to peak tailing. The addition of a small amount of a stronger acid like TFA to the mobile phase suppresses this interaction, resulting in sharper, more symmetrical peaks.

HPLC_Workflow G Dissolve Sample in Mobile Phase H Inject onto Chiral Column I Separate Enantiomers J Integrate Enantiomer Peak Areas K Calculate Enantiomeric Excess

Caption: Workflow for enantiomeric purity by chiral HPLC.

Cross-Validation: A Synergistic Strategy

Neither technique single-handedly provides a complete purity profile. A robust quality control strategy involves using both methods in a complementary fashion.

Decision_Tree A Purity Assessment Required B Need Absolute Purity & Structural ID? A->B C Use qNMR B->C Yes D Need Enantiomeric Purity & Trace Impurity Profile? B->D No F Comprehensive Characterization (e.g., Reference Standard) C->F E Use Chiral HPLC D->E Yes E->F

Caption: Decision logic for selecting the appropriate analytical technique.

The cross-validation workflow is as follows:

  • Reference Standard Qualification: Use qNMR to determine the absolute purity of a batch of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid. This well-characterized material now serves as the primary reference standard.

  • Method Validation: Develop and validate a chiral HPLC method according to ICH Q2(R1) guidelines, using the qNMR-qualified reference standard for calibration and peak identification.

  • Routine Analysis: Employ the validated, high-throughput chiral HPLC method for routine quality control of production batches, ensuring both chemical and enantiomeric purity specifications are met.

This synergistic approach leverages the absolute accuracy of qNMR for primary characterization and the high sensitivity and throughput of HPLC for routine testing, creating a self-validating and robust system for quality assurance.

References

  • Quantitative NMR (qNMR) Spectroscopy: A Powerful Tool for Purity Determination. S. G. Scientific. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation. Available at: [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 2
Reactant of Route 2
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
© Copyright 2026 BenchChem. All Rights Reserved.